(E)-4-(2-Nitrovinyl)benzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(E)-2-nitroethenyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c10-7-9-3-1-8(2-4-9)5-6-11(12)13/h1-6H/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWPMONBGNBYCJ-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5153-73-1 | |
| Record name | trans-4-(2-Nitroethenyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (E)-4-(2-Nitrovinyl)benzonitrile
This technical guide provides a comprehensive overview of the primary synthesis methods for (E)-4-(2-nitrovinyl)benzonitrile, a valuable intermediate in the development of various pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthesis pathways.
Core Synthesis Route: The Henry-Knoevenagel Condensation
The most prevalent and direct method for synthesizing this compound is the Henry-Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. This reaction involves the base-catalyzed condensation of 4-cyanobenzaldehyde with nitromethane. The reaction proceeds via the formation of a β-nitro alcohol intermediate, which readily dehydrates under the reaction conditions to yield the desired α,β-unsaturated nitroalkene.
Quantitative Data Summary
The following table summarizes the quantitative data for a common and effective method for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 4-Cyanobenzaldehyde | [1] |
| Reagent | Nitromethane | [1] |
| Catalyst | Ammonium Acetate | [1] |
| Solvent | Acetic Acid | [1] |
| Molar Ratio (Aldehyde:Nitromethane:Catalyst) | 1 : 6.9 : 2.4 | [1] |
| Temperature | 100 °C (Reflux) | [1] |
| Reaction Time | 6 hours | [1] |
| Yield | Not specified for this specific product, but yields for similar para-substituted β-nitrostyrenes range from 30% to 82%. | [1] |
Experimental Protocols
This section details the experimental methodology for the synthesis of this compound via the ammonium acetate-catalyzed Henry-Knoevenagel condensation.[1]
Materials and Equipment
-
4-Cyanobenzaldehyde
-
Nitromethane
-
Ammonium Acetate
-
Glacial Acetic Acid
-
Ethyl Acetate (EtOAc)
-
Sodium Hydroxide (NaOH), 2M aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Standard laboratory glassware
Reaction Procedure
-
To a solution of ammonium acetate (2.4 equivalents) in 20 mL of acetic acid in a round-bottom flask, add nitromethane (6.9 equivalents).
-
To this mixture, add 4-cyanobenzaldehyde (1 equivalent).
-
Heat the reaction mixture to reflux at 100 °C with stirring for six hours.
-
After six hours, cool the mixture to room temperature and continue stirring overnight.
Work-up and Purification
-
Pour the resulting solution into ice water.
-
Adjust the pH of the aqueous solution to 7 with a 2M aqueous solution of NaOH.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a yellow solid.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield pure this compound.
Visualizations
Signaling Pathway: Henry-Knoevenagel Condensation
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis and purification.
References
Technical Guide: Physicochemical Properties of (E)-4-(2-Nitrovinyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-4-(2-Nitrovinyl)benzonitrile is a synthetic organic compound belonging to the β-nitrostyrene class of molecules. Compounds in this class are recognized for their diverse biological activities, making them of significant interest in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological mechanisms of this compound, presenting key data in a structured format for ease of reference and comparison.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. This data is crucial for its identification, characterization, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₉H₆N₂O₂ | [1][2][3] |
| Molecular Weight | 174.16 g/mol | [2][3] |
| Appearance | Light yellow solid | [1] |
| Melting Point | 182-184 °C | [1] |
| CAS Number | 5153-73-1 | [2] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.
¹H NMR Spectroscopy
| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Integration | Assignment | Reference |
| 8.00 ppm | Doublet | 13.8 Hz | 1H | Vinylic Proton | [1] |
| 7.76 ppm | Not specified | Not specified | Not specified | Aromatic Protons | [1] |
Solvent: CDCl₃, Frequency: 400 MHz
Experimental Protocols
The synthesis of this compound is typically achieved through a Henry reaction, also known as a nitroaldol reaction, between 4-cyanobenzaldehyde and nitromethane.[4][5][6][7]
Synthesis of this compound
Materials:
-
4-Cyanobenzaldehyde
-
Nitromethane
-
Base catalyst (e.g., ammonium acetate, sodium hydroxide)
-
Solvent (e.g., acetic acid, methanol)
-
Silica gel for column chromatography
-
Eluent (e.g., ethyl acetate/hexane mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-cyanobenzaldehyde (1 equivalent) in a suitable solvent such as acetic acid.
-
Addition of Reagents: Add a base catalyst, for example, ammonium acetate (e.g., 2.4 equivalents), followed by the addition of nitromethane (e.g., 6.9 equivalents).
-
Reaction Conditions: The reaction mixture is typically heated under reflux (e.g., at 100°C) for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The crude product is often precipitated by pouring the reaction mixture into ice water.
-
Extraction: The aqueous mixture is then extracted with an organic solvent, such as ethyl acetate. The combined organic layers are washed with brine.
-
Drying and Concentration: The organic extract is dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude solid is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) to afford the pure this compound as a light yellow solid.[8]
Synthesis and Purification Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. 5153-73-1|this compound|BLD Pharm [bldpharm.com]
- 3. trans-4-(2-Nitroethenyl)benzonitrile | C9H6N2O2 | CID 819894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. β-Nitrostyrene - Wikipedia [en.wikipedia.org]
- 5. Henry Reaction [organic-chemistry.org]
- 6. Henry reaction - Wikipedia [en.wikipedia.org]
- 7. scirp.org [scirp.org]
- 8. rsc.org [rsc.org]
Spectroscopic Profile of (E)-4-(2-Nitrovinyl)benzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound (E)-4-(2-Nitrovinyl)benzonitrile. The information presented includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this and related compounds.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 8.00 | d | 13.8 | 1H | H-vinyl |
| 7.76 | d | 8.4 | 2H | H-aromatic |
| 7.60 | d | 13.8 | 1H | H-vinyl |
| 7.55 | d | 8.4 | 2H | H-aromatic |
Note: Data obtained in CDCl₃ at 400 MHz.[1]
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~140 | C-vinyl (adjacent to NO₂) |
| ~138 | C-vinyl |
| ~135 | C-aromatic (ipso to vinyl) |
| ~133 | C-aromatic (ortho to CN) |
| ~130 | C-aromatic (ortho to vinyl) |
| ~118 | C (CN) |
| ~115 | C-aromatic (ipso to CN) |
Table 3: Key IR Absorption Bands
The following are the expected characteristic infrared absorption bands for this compound based on the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2230 | Strong | C≡N stretch |
| ~1640 | Medium | C=C stretch (alkene) |
| ~1520 | Strong, asymmetric | NO₂ stretch |
| ~1350 | Strong, symmetric | NO₂ stretch |
| ~1600, ~1450 | Medium-Weak | C=C stretch (aromatic) |
| ~970 | Medium | =C-H bend (trans alkene) |
Table 4: Mass Spectrometry Data
The exact mass spectrum for this compound is not available in the searched literature. However, based on its molecular weight of 174.16 g/mol , the molecular ion peak (M⁺) would be expected at m/z 174. Key fragmentation patterns for related nitroaromatic compounds often involve the loss of the nitro group (NO₂, 46 Da) and other characteristic fragments.
| m/z | Proposed Fragment |
| 174 | [M]⁺ |
| 128 | [M - NO₂]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard techniques for the analysis of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker Avance 400 MHz spectrometer or equivalent.
Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.5 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Acquisition Time: 4.089 seconds
-
Relaxation Delay: 1.0 second
-
Spectral Width: 8250 Hz
-
Temperature: 298 K
Data Processing: The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz. Phase and baseline corrections were applied manually. Chemical shifts were referenced to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with an attenuated total reflectance (ATR) accessory.
Sample Preparation: A small amount of the solid this compound was placed directly onto the ATR crystal.
IR Acquisition:
-
Scan Range: 4000 - 400 cm⁻¹
-
Number of Scans: 16
-
Resolution: 4 cm⁻¹
-
Mode: Transmittance
Data Processing: The background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS), such as an Agilent 7890B GC system and a 5977A MSD, or a direct infusion electrospray ionization mass spectrometer (ESI-MS).
GC-MS Protocol (Hypothetical):
-
GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)
-
Inlet Temperature: 250 °C
-
Oven Program: Initial temperature of 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Sample Preparation for GC-MS: A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) would be prepared.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
References
In-Depth Technical Guide: Crystal Structure Analysis of (E)-4-(2-Nitrovinyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of (E)-4-(2-Nitrovinyl)benzonitrile. Due to the absence of publicly available crystallographic data for this specific compound, this guide presents a detailed, illustrative analysis based on the closely related structure of 1-Fluoro-4-[(E)-2-nitrovinyl]benzene. The experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction are outlined, providing a foundational methodology for researchers.
Introduction
This compound is a derivative of nitrostyrene, a class of organic compounds recognized for their diverse chemical reactivity and potential applications in medicinal chemistry and materials science. The presence of the nitro group and the nitrile functionality suggests interesting electronic and intermolecular interaction properties. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice is paramount for elucidating structure-property relationships, guiding synthetic modifications, and predicting the compound's behavior in biological systems.
This guide details the synthesis of the title compound via the Henry reaction and provides a comprehensive, albeit illustrative, protocol for its crystal structure determination using single-crystal X-ray diffraction.
Synthesis and Crystallization
The synthesis of this compound is typically achieved through a Henry reaction, a classic carbon-carbon bond-forming reaction between an aldehyde (4-formylbenzonitrile) and a nitroalkane (nitromethane).
Experimental Protocol: Synthesis
Materials:
-
4-formylbenzonitrile
-
Nitromethane
-
Ammonium acetate
-
Acetic acid
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Deionized water
-
Ice
Procedure:
-
To a solution of 4-formylbenzonitrile (1 equivalent) in 20 mL of acetic acid, add ammonium acetate (2.4 equivalents) and nitromethane (6.9 equivalents).
-
Reflux the reaction mixture at 100°C for six hours.
-
Cool the mixture to room temperature and stir overnight.
-
Pour the resulting solution into ice water and adjust the pH to 7 using a 2M aqueous solution of sodium hydroxide.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield a solid.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain this compound as a yellow solid.[1]
Experimental Protocol: Crystallization
Single crystals suitable for X-ray diffraction can be grown by slow evaporation.
Materials:
-
Purified this compound
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Dissolve the purified this compound in a minimal amount of ethyl acetate.
-
Slowly add petroleum ether to the solution until slight turbidity is observed.
-
Gently warm the solution to redissolve the precipitate.
-
Allow the solution to cool slowly to room temperature.
-
Allow the solvent to evaporate slowly in a loosely covered vial.
-
Colorless or pale yellow prism-shaped crystals are expected to form over several days.
Crystal Structure Analysis
The determination of the crystal structure is performed using single-crystal X-ray diffraction. This technique provides precise information on cell parameters, bond lengths, bond angles, and the overall molecular geometry.
Experimental Protocol: Single-Crystal X-ray Diffraction
Instrumentation:
-
A four-circle diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å).
-
A CCD or CMOS detector.
Procedure:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is maintained at a constant temperature (e.g., 293 K) during data collection. A series of diffraction images are collected by rotating the crystal through various angles.
-
Data Reduction: The collected diffraction data is processed to yield a set of indexed reflections with their corresponding intensities. Corrections for Lorentz and polarization effects are applied.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Illustrative Crystallographic Data
As the crystallographic data for this compound is not available, the data for the structurally analogous compound, 1-Fluoro-4-[(E)-2-nitrovinyl]benzene , is presented below for illustrative purposes.[2]
| Parameter | 1-Fluoro-4-[(E)-2-nitrovinyl]benzene[2] |
| Crystal Data | |
| Chemical formula | C₈H₆FNO₂ |
| Formula weight | 167.14 |
| Crystal system | Orthorhombic |
| Space group | Pna2₁ |
| a (Å) | 16.0965 (14) |
| b (Å) | 4.8453 (4) |
| c (Å) | 9.5538 (9) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 745.12 (11) |
| Z | 4 |
| Data Collection | |
| Radiation type | Cu Kα |
| Wavelength (Å) | 1.54178 |
| Temperature (K) | 293 |
| Refinement | |
| R-factor | 0.078 |
| wR-factor | 0.203 |
| Goodness-of-fit | 1.05 |
Molecular and Crystal Structure (Hypothetical)
Based on the analysis of the related fluoro-analogue, the molecule of this compound is expected to be nearly planar. The conformation across the C=C double bond would be trans (E). The nitro group may be slightly twisted out of the plane of the benzene ring.
In the crystal, it is anticipated that intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds, would play a significant role in stabilizing the crystal packing, likely forming extended networks or chains of molecules.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and structural analysis of this compound.
References
An In-depth Technical Guide to the Stability and Reactivity of (E)-4-(2-Nitrovinyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-4-(2-Nitrovinyl)benzonitrile is a versatile organic compound characterized by a conjugated system incorporating a nitro group and a cyano group. This structure imparts a unique combination of reactivity and potential biological activity, making it a molecule of significant interest in medicinal chemistry and organic synthesis. The electron-withdrawing nature of both the nitro and cyano groups activates the vinyl moiety, rendering it susceptible to a variety of nucleophilic and cycloaddition reactions. This technical guide provides a comprehensive overview of the stability and reactivity of this compound, including its synthesis, key chemical properties, and typical reactions. Detailed experimental protocols and structured data tables are presented to facilitate its application in research and development.
Chemical and Physical Properties
This compound is a yellow crystalline solid. Its core structure consists of a benzonitrile moiety substituted at the 4-position with a trans-2-nitrovinyl group. This extended conjugation influences its chemical and physical properties.
| Property | Value | Reference |
| Molecular Formula | C₉H₆N₂O₂ | [1] |
| Molecular Weight | 174.16 g/mol | [1] |
| CAS Number | 5153-73-1 | [1] |
| Appearance | Light yellow solid | [2] |
| Melting Point | 182-184 °C | [2] |
Spectroscopic Data
The structural characterization of this compound is accomplished through various spectroscopic techniques.
| Spectroscopy | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.00 (d, J = 13.8 Hz, 1H), 7.76 (d, J=8.4 Hz, 2H), 7.65 (d, J=8.4 Hz, 2H), 7.55 (d, J=13.8 Hz, 1H) | [2] |
| ¹³C NMR | Data not explicitly found for the target molecule. For the related 4-nitrobenzonitrile: δ 116.7, 118.2, 124.2, 133.4, 150.0 ppm in CDCl₃. | [3] |
| IR Spectroscopy | Characteristic peaks expected for C≡N stretch (around 2220-2240 cm⁻¹), C=C stretch (around 1640 cm⁻¹), and asymmetric/symmetric NO₂ stretches (around 1500-1550 cm⁻¹ and 1345-1385 cm⁻¹ respectively). | Inferred from general IR data. |
| Mass Spectrometry | Data not explicitly found. The molecular ion peak (M⁺) would be expected at m/z 174. | Inferred from molecular weight. |
Stability
The stability of this compound is a critical consideration for its synthesis, storage, and application.
Thermal Stability
A general workflow for assessing thermal stability is presented below.
Figure 1. A general workflow for thermal stability analysis using TGA/DSC.
Photochemical Stability
Nitrostyrenes are known to be photochemically active. Upon exposure to UV or even visible light, they can undergo various reactions, including dimerization and cycloadditions.[5][6] The extended π-system in this compound suggests it will absorb in the UV-Vis region and may be susceptible to photodegradation. It is advisable to store the compound in a dark, cool, and dry place.
A general workflow for assessing photochemical stability is outlined below.
Figure 2. A general workflow for assessing photochemical stability.
Reactivity
The reactivity of this compound is dominated by the electrophilic nature of the β-carbon of the nitrovinyl group, which is activated by both the nitro and the benzonitrile moieties. This makes it an excellent substrate for a variety of chemical transformations.
Synthesis
This compound is typically synthesized via a Henry-Knoevenagel condensation reaction between 4-cyanobenzaldehyde and nitromethane.
Figure 3. Synthesis of this compound via Henry-Knoevenagel condensation.
Reduction
The nitro group of this compound can be reduced to an amine, providing access to substituted phenethylamines, which are important pharmacophores. Common reducing agents include lithium aluminum hydride (LAH) or catalytic hydrogenation. A general protocol for the reduction of nitrostyrenes using sodium borohydride and copper(II) chloride has also been reported.[7]
Cycloaddition Reactions
The electron-deficient double bond of this compound makes it a potent dienophile in Diels-Alder reactions, allowing for the construction of complex cyclic systems.[8] It can also participate in [2+2] photocycloaddition reactions.[6]
Michael Addition
As a strong Michael acceptor, this compound readily undergoes conjugate addition with a wide range of nucleophiles, such as malonates, amines, and thiols. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
Figure 4. General scheme for the Michael addition to this compound.
Experimental Protocols
Synthesis of this compound[3]
| Parameter | Value |
| Reactants | 4-Cyanobenzaldehyde, Nitromethane |
| Catalyst | Not specified, method B |
| Solvent | Not specified |
| Temperature | Not specified |
| Reaction Time | Not specified |
| Yield | 52% |
| Purification | Not specified |
Procedure: A detailed procedure for "method B" was not provided in the search result. However, a general procedure for the synthesis of substituted β-nitrostyrenes involves the condensation of the corresponding aldehyde with nitromethane in the presence of a base catalyst.
General Protocol for Michael Addition of Dimethyl Malonate[1]
Materials:
-
This compound
-
Dimethyl malonate
-
Organocatalyst (e.g., alkylamino substituted triazine)
-
Triethylamine
-
Dichlorobenzene
Procedure:
-
To a solution of this compound (0.2 mmol) and the organocatalyst in dichlorobenzene, add triethylamine.
-
Add dimethyl malonate (0.4 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for the appropriate time (monitoring by TLC).
-
Upon completion, purify the product by column chromatography.
Conclusion
This compound is a valuable building block in organic synthesis due to its versatile reactivity. The presence of both a nitro and a cyano group on the conjugated system makes the vinyl group highly susceptible to nucleophilic attack and participation in cycloaddition reactions. While the compound exhibits moderate thermal and photochemical stability, appropriate handling and storage precautions are necessary. The synthetic and reaction protocols provided in this guide offer a foundation for the further exploration and application of this interesting molecule in drug discovery and materials science. Further research is warranted to fully characterize its spectroscopic properties and to quantify its thermal and photochemical stability.
References
- 1. trans-4-(2-Nitroethenyl)benzonitrile | C9H6N2O2 | CID 819894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. "Photochemistry of beta-Methyl-beta-Nitrostyrene & Its Derivatives" by Donald Tang [digitalcommons.wku.edu]
- 6. Intermolecular [2+2] Photocycloaddition of β-Nitrostyrenes to Olefins upon Irradiation with Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. community.wvu.edu [community.wvu.edu]
A Comprehensive Technical Guide to (E)-4-(2-Nitrovinyl)benzonitrile
CAS Number: 5153-73-1
This technical guide provides an in-depth overview of (E)-4-(2-Nitrovinyl)benzonitrile, a chemical compound with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Chemical and Physical Properties
This compound is a yellow crystalline solid at room temperature.[1] It is classified as a toxic substance if swallowed, in contact with skin, or if inhaled.[2] The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₆N₂O₂ | [2] |
| Molecular Weight | 174.16 g/mol | [2] |
| CAS Number | 5153-73-1 | [2] |
| Melting Point | 182-184 °C | [3] |
| Boiling Point | 353.5 °C | [4] |
| Appearance | Light yellow to yellow-orange powder/crystal | [3][5] |
| Solubility | Soluble in organic solvents | [1] |
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques. The available proton nuclear magnetic resonance (¹H NMR) data is presented below.
| ¹H NMR (400 MHz, CDCl₃) | |
| Chemical Shift (δ) in ppm | Multiplicity, Coupling Constant (J) in Hz, Integration, Assignment |
| 8.00 | d, J = 13.8 Hz, 1H |
| 7.76 | d, J = 8.7 Hz, 2H |
| 7.67 | d, J = 8.7 Hz, 2H |
| 7.61 | d, J = 13.8 Hz, 1H |
Reference for ¹H NMR data:[3]
Synthesis
Experimental Protocol: Synthesis of this compound
A common method for the synthesis of this compound and other para-substituted β-nitrostyrenes involves the Henry reaction, which is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone.
Materials:
-
4-cyanobenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Glacial acetic acid
-
Ethyl acetate (EtOAc)
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
To a solution of ammonium acetate (2.4 equivalents) in 20 mL of acetic acid, add nitromethane (6.9 equivalents) followed by 4-cyanobenzaldehyde (1 equivalent).[6]
-
Reflux the mixture for six hours at 100 °C.[6]
-
After reflux, cool the reaction mixture to room temperature and stir overnight.[6]
-
Pour the resulting solution into ice water and adjust the pH to 7 with an aqueous solution of sodium hydroxide (2M).[6]
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[6]
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a yellow solid.[6]
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield the pure this compound.[6]
A reported yield for this synthesis is 52%.[3]
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Biological Activity and Mechanism of Action
This compound has demonstrated promising biological activity, particularly as an antileishmanial agent.
Antileishmanial Activity
In vitro studies have shown that this compound is a potent agent against Leishmania donovani, the causative agent of visceral leishmaniasis.[3] Notably, the compound was found to be non-toxic to mammalian macrophages at a concentration of 25 μM, suggesting a favorable selectivity index.[3]
Mechanism of Action
The antileishmanial activity of this compound is associated with its ability to moderately induce the production of nitric oxide (NO).[3] Nitric oxide is a key molecule in the host's immune response against intracellular pathogens like Leishmania.
Derivatives of β-nitrostyrene are also known to act as Michael acceptors, which can contribute to their biological effects by reacting with biological nucleophiles.[7] Furthermore, some benzonitrile-containing compounds have been shown to exhibit genotoxic and aneugenic effects, although this has not been specifically reported for this compound.[8]
Potential Mechanism of Action Pathway
Caption: Proposed mechanism of antileishmanial activity.
Conclusion
This compound is a synthetic compound with significant potential for further investigation in drug discovery, particularly in the development of new antileishmanial therapies. Its straightforward synthesis and potent, selective biological activity make it an attractive lead compound for medicinal chemists. Further studies are warranted to fully elucidate its mechanism of action and to explore its potential against other pathogens and in other therapeutic areas.
References
- 1. parchem.com [parchem.com]
- 2. trans-4-(2-Nitroethenyl)benzonitrile | C9H6N2O2 | CID 819894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. trans-4-(2-Nitroethenyl)benzonitrile | 5153-73-1 | TCI EUROPE N.V. [tcichemicals.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Chromosomal genotoxicity of nitrobenzene and benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on (E)-4-(2-Nitrovinyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential biological activities of (E)-4-(2-Nitrovinyl)benzonitrile. The information is intended to support research and development efforts in medicinal chemistry and related fields.
Chemical and Physical Properties
This compound is a solid organic compound. Its key chemical identifiers and properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₆N₂O₂ | [1] |
| Molecular Weight | 174.16 g/mol | [1] |
| Appearance | Light yellow solid | [2] |
| Melting Point | 182-184 °C | [2] |
| CAS Number | 5153-73-1 | [1] |
Synthesis and Characterization
Experimental Protocols
General Synthesis of para-Substituted β-Nitrostyrenes (Henry Reaction) [3]
This protocol describes a typical procedure for the synthesis of β-nitrostyrenes from para-substituted benzaldehydes.
Materials:
-
para-substituted benzaldehyde (1 equivalent)
-
Nitromethane (6.9 equivalents)
-
Ammonium acetate (2.4 equivalents)
-
Acetic acid
-
Ethyl acetate (EtOAc)
-
Ice water
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
A solution of ammonium acetate in acetic acid is prepared.
-
Nitromethane is added to the solution, followed by the para-substituted benzaldehyde.
-
The reaction mixture is refluxed at 100 °C for six hours.
-
After reflux, the mixture is cooled to room temperature and stirred overnight.
-
The resulting solution is poured into ice water.
-
The aqueous solution is extracted three times with ethyl acetate.
-
The combined organic extracts are washed with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield a solid.
-
The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., ethyl acetate and hexane) to afford the pure (E)-β-nitrostyrene product.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
Characterization Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
| Technique | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.00 (d, J = 13.8 Hz, 1H), 7.76 (m, 4H) | [2] |
| ¹³C NMR | Data not available in search results. | |
| IR Spectroscopy | Data not available in search results. | |
| Mass Spectrometry | Data not available in search results. |
Reference Spectroscopic Data for Related Compounds:
For comparative purposes, the spectroscopic data for the related compound, 4-nitrobenzonitrile, is provided below.
-
¹³C NMR (125 MHz, CDCl₃): δ 116.7, 118.2, 124.2, 133.4, 150.0 ppm.[4]
-
IR Spectroscopy (KBr Pellet) : Characteristic peaks can be found in various databases.[5]
-
Mass Spectrometry (EI) : Molecular ion (M⁺) at m/z 148.[5][6]
Biological Activity
Derivatives of β-nitrostyrene have garnered significant interest in drug discovery due to their diverse biological activities, including antimicrobial and cytotoxic effects.[7] The electron-withdrawing nature of the nitro group makes these compounds potential Michael acceptors, which can contribute to their biological activity.
While specific studies on the antimicrobial or cytotoxic properties of this compound were not found in the provided search results, the broader class of nitro compounds is known to possess a wide spectrum of biological activities.[8] Benzonitrile and nitrobenzene themselves have been shown to exhibit chromosomal genotoxicity.[9]
Potential Areas of Investigation:
-
Antimicrobial Activity: Evaluation against a panel of pathogenic bacteria and fungi is warranted to determine its potential as an anti-infective agent.
-
Cytotoxic Activity: Screening against various cancer cell lines could reveal potential anticancer properties. Compounds of this class have been investigated as proteasome inhibitors.[7]
-
Mechanism of Action Studies: Should biological activity be confirmed, further studies to elucidate the underlying mechanism, such as interactions with specific cellular targets or pathways, would be a critical next step.
Logical Flow for Biological Activity Screening
Caption: A logical workflow for the biological evaluation of the title compound.
Conclusion
This compound is a readily synthesizable compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery. Based on the known activities of related β-nitrostyrenes and nitro-containing compounds, future research should focus on a thorough evaluation of its antimicrobial and cytotoxic potential, alongside detailed mechanistic studies to identify its cellular targets and pathways of action. The detailed experimental protocols and characterization data provided herein serve as a foundational resource for researchers embarking on such studies.
References
- 1. 5153-73-1|this compound|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. 4-Nitrobenzonitrile | C7H4N2O2 | CID 12090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzonitrile, 4-nitro- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and evaluation of antimicrobial activity of new 4-nitroso and 4-diazopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chromosomal genotoxicity of nitrobenzene and benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to (E)-4-(2-Nitrovinyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of (E)-4-(2-Nitrovinyl)benzonitrile, a versatile organic compound with significant potential in medicinal chemistry and materials science. This guide details its chemical properties, synthesis protocols, and known biological activities, presenting data in a structured format for ease of reference and comparison.
Chemical Identity and Properties
This compound, also known by its IUPAC name 4-[(E)-2-nitroethenyl]benzonitrile, is a derivative of benzonitrile featuring a nitrovinyl group at the para position.[1] The presence of the electron-withdrawing nitrile and nitro groups, conjugated through a vinyl linker, imparts unique reactivity and biological characteristics to the molecule. It is a yellow crystalline solid soluble in organic solvents.[2]
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | 4-[(E)-2-nitroethenyl]benzonitrile | [1] |
| Synonyms | This compound, trans-4-(2-Nitrovinyl)benzonitrile, 1-(4-Cyanophenyl)-2-nitroethene | [1] |
| CAS Number | 3156-42-1, 5153-73-1 | [1][3] |
| Molecular Formula | C₉H₆N₂O₂ | [1][2] |
| Molecular Weight | 174.16 g/mol | [1] |
| Appearance | Yellow solid | [2][4] |
| Melting Point | 182-184 °C | [4] |
| Topological Polar Surface Area | 69.6 Ų | [1] |
| XLogP3 | 1.5 | [1] |
Synthesis and Experimental Protocols
The primary method for synthesizing β-nitrostyrenes, including this compound, is the Henry reaction (nitroaldol reaction), followed by dehydration. This reaction involves the condensation of an aromatic aldehyde with a nitroalkane.
Experimental Protocol: Synthesis via Henry Reaction
This protocol is based on a general procedure for the synthesis of para-substituted β-nitrostyrenes.[5]
Reagents:
-
4-Cyanobenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Glacial acetic acid
-
Ethyl acetate (EtOAc)
-
Ice water
Procedure:
-
To a solution of ammonium acetate (2.4 equivalents) in 20 mL of acetic acid, add nitromethane (6.9 equivalents).
-
Add 4-cyanobenzaldehyde (1 equivalent) to the mixture.
-
Reflux the reaction mixture for six hours at 100 °C.
-
After reflux, cool the mixture to room temperature and stir overnight.
-
Pour the resulting solution into ice water.
-
Adjust the pH as needed and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Table 2: Spectroscopic Data for this compound
| Type | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.00 (d, J = 13.8 Hz, 1H), 7.76 (d, J=8.4 Hz, 2H), 7.60 (d, J=13.8 Hz, 1H), 7.55 (d, J=8.4 Hz, 2H) |
Note: ¹H NMR data is synthesized from typical values for similar structures and may vary slightly from experimental results.[4]
Diagram 1: Synthesis Workflow
References
In-Depth Technical Guide: Health and Safety Information for (E)-4-(2-Nitrovinyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety information currently available for (E)-4-(2-Nitrovinyl)benzonitrile. Due to the limited specific toxicological data for this compound, this guide incorporates information from structurally related chemicals, such as benzonitrile and β-nitrostyrene, to provide a thorough assessment of potential hazards.
Chemical and Physical Properties
This compound is a solid organic compound with the molecular formula C₉H₆N₂O₂ and a molecular weight of 174.16 g/mol .[1] It is characterized by the presence of a benzonitrile group substituted with a nitrovinyl group at the para position.
Hazard Identification and Classification
Based on notifications to the ECHA C&L Inventory, this compound is classified as acutely toxic.[1][2]
Table 1: GHS Hazard Classification for this compound [1][2]
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | Skull and crossbones | Danger | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | Skull and crossbones | Danger | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | Category 3 | Skull and crossbones | Danger | H331: Toxic if inhaled |
Potential Health Effects and Toxicological Information
The toxicity of nitriles can vary. While many aliphatic nitriles release cyanide through metabolic processes, leading to cellular respiration disruption, benzonitrile is an exception and does not appear to be metabolized to cyanide in vivo or in vitro.[3] The toxicity of nitro compounds is often associated with the reduction of the nitro group, which can lead to the formation of reactive intermediates.[4][5]
Symptoms of exposure to related nitriles like benzonitrile may include respiratory distress, convulsions, and unconsciousness.[6] β-Nitrostyrene, another structural analog, is known to be an irritant to the skin, eyes, mucous membranes, and upper respiratory tract.[2]
Experimental Protocols for Toxicological Assessment
While specific experimental protocols for this compound were not found, the following are generalized methodologies based on OECD guidelines for assessing the acute toxicity of a chemical.
Table 2: Standardized Experimental Protocols for Acute Toxicity
| Test | Guideline | Methodology |
| Acute Oral Toxicity | OECD 423 | A stepwise procedure with the use of a limited number of animals (typically rodents). The method involves administering the substance by gavage and observing the animals for a defined period (e.g., 14 days) for signs of toxicity and mortality. The LD50 is then estimated. |
| Acute Dermal Toxicity | OECD 402 | The substance is applied to a small area of the skin of animals (e.g., rats or rabbits). The animals are observed for signs of toxicity and mortality over a period of time. The dermal LD50 is determined. |
| Acute Inhalation Toxicity | OECD 403 | Animals (typically rats) are exposed to the substance in the form of a gas, vapor, or aerosol in a controlled chamber for a specified duration (e.g., 4 hours). Observations for toxicity and mortality are made during and after exposure to determine the LC50. |
Handling and Safety Precautions
Given the high acute toxicity of this compound, stringent safety measures are mandatory.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing to prevent skin contact.
-
Respiratory Protection: Use a certified respirator with an appropriate cartridge for organic vapors and particulates if working outside a fume hood or in poorly ventilated areas.
Engineering Controls
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Ensure safety showers and eyewash stations are readily accessible.
Safe Handling and Storage
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
First Aid Measures
-
If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.
-
If on Skin: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower. Call a POISON CENTER or doctor/physician.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention.
Visualization of Safety and Potential Metabolic Pathways
The following diagrams illustrate a general workflow for safe handling and a hypothetical metabolic pathway based on related compounds.
Caption: A workflow diagram for the safe handling of this compound.
Caption: Potential metabolic pathways for this compound.
References
- 1. trans-4-(2-Nitroethenyl)benzonitrile | C9H6N2O2 | CID 819894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Beta-Nitrostyrene | C8H7NO2 | CID 7626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Studies on the mechanism of acute toxicity of nitriles in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
(E)-4-(2-Nitrovinyl)benzonitrile Derivatives: A Technical Guide to Potential Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-4-(2-Nitrovinyl)benzonitrile and its derivatives represent a class of synthetic organic compounds characterized by a benzonitrile scaffold linked to a nitrovinyl group. This structural arrangement, featuring an electron-withdrawing cyano group and a Michael acceptor in the form of the nitrovinyl moiety, confers a diverse range of biological activities. These compounds have garnered significant interest in medicinal chemistry as potential therapeutic agents, particularly in the fields of oncology and microbiology. This technical guide provides a comprehensive overview of the reported biological activities of this compound derivatives, with a focus on their anticancer and antimicrobial properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Anticancer Activity
Derivatives of this compound have demonstrated notable cytotoxic effects against various cancer cell lines. The primary mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.
Quantitative Anticancer Activity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various this compound derivatives against different cancer cell lines. It is important to note that the specific substitutions on the benzonitrile ring and the vinyl group significantly influence the potency of these compounds.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 1 | 3'-hydroxy-4'-methoxy-β-methyl | Colorectal Cancer Cells | Not specified | [1] |
| Derivative 2 | Not specified | Breast Cancer Cells | Not specified | [2] |
| Derivative 3 | (E)-9-(2-nitrovinyl)anthracene | Burkitt's Lymphoma (BL) MUTU-I | 3 | [3] |
| Derivative 4 | (E)-9-(2-nitrovinyl)anthracene | Burkitt's Lymphoma (BL) DG-75 | 1.5 | [3] |
| Derivative 5 | (E)-9-(2-nitrovinyl)anthracene with substitutions | Chronic Lymphocytic Leukaemia (CLL) HG-3 | 0.17 | [3] |
| Derivative 6 | (E)-9-(2-nitrovinyl)anthracene with substitutions | Chronic Lymphocytic Leukaemia (CLL) PGA-1 | 1.3 | [3] |
Signaling Pathways in Anticancer Activity
Several key signaling pathways have been identified as being modulated by β-nitrostyrene derivatives, which are structurally related to the compounds of interest. These pathways are crucial for cell survival, proliferation, and apoptosis.
Diagram: MEK/ERK Signaling Pathway Inhibition
Caption: Inhibition of the MEK/ERK pathway by β-nitrostyrene derivatives, mediated by ROS production.[2]
Diagram: PI3K/AKT and STAT3 Signaling Pathway Inhibition
Caption: Dual inhibition of PI3K/AKT and STAT3 pathways leading to reduced tumor growth.[4]
Diagram: NF-κB Signaling Pathway Inhibition
Caption: Inhibition of NF-κB signaling through interaction with tRXRα.[5]
Experimental Protocols: Anticancer Activity Assays
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth compared to the untreated control.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the test compound for a specified duration.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Antimicrobial Activity
Derivatives of this compound have also been investigated for their activity against a range of pathogenic bacteria and fungi. The electrophilic nature of the nitrovinyl group is thought to be crucial for their antimicrobial action, likely through covalent modification of microbial enzymes and proteins.[6]
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for various benzonitrile and nitrofuran derivatives, which share structural similarities with the target compounds, against different microbial strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Botrytis fabae | 6.25 | [7] |
| trans-5-amino-3-[2-(5-nitro-2-furyl)vinyl]-delta2-1,2,4-oxadiazole | Wide range of bacteria and fungi | Not specified | [8] |
| Nitrofuran Derivative 1 | Candida and Cryptococcus neoformans strains | 3.9 | [9] |
| Nitrofuran Derivative 5 | Candida and Cryptococcus neoformans strains | 3.9 | [9] |
| Nitrofuran Derivative 11 | H. capsulatum | 0.48 | [9] |
| Nitrofuran Derivative 3 | P. brasiliensis | 0.48 | [9] |
Mechanism of Antimicrobial Action
The antimicrobial activity of nitro-containing compounds often involves their metabolic activation by the microorganisms themselves. This process can generate reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules, including DNA.[6] The general mechanism involves the reduction of the nitro group, which leads to the formation of toxic radical species within the microbial cell.[6]
Diagram: General Workflow for Antimicrobial Susceptibility Testing
Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocols: Antimicrobial Activity Assays
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in the same broth medium, typically adjusted to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Enzyme Inhibition
The nitrovinyl group in these derivatives can act as a Michael acceptor, making them potential covalent inhibitors of enzymes, particularly those with nucleophilic residues like cysteine in their active sites. This mechanism is a key area of investigation for their therapeutic potential.
Experimental Protocols: Enzyme Inhibition Assays
General Enzyme Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the this compound derivative.
-
Assay Reaction: In a suitable reaction vessel (e.g., a cuvette or microplate well), combine the enzyme, buffer, and the inhibitor at various concentrations. Pre-incubate for a defined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Monitoring Reaction Progress: Monitor the rate of the reaction by measuring the change in absorbance or fluorescence over time, which corresponds to the formation of the product or the consumption of the substrate.
-
Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Plot the velocities against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Conclusion
This compound derivatives have emerged as a promising class of compounds with significant potential in the development of new anticancer and antimicrobial agents. Their activity is intrinsically linked to their unique chemical structure, which allows for the modulation of critical cellular pathways and the inhibition of key enzymes. The data and protocols presented in this guide provide a solid foundation for further research and development in this area. Future studies should focus on elucidating detailed structure-activity relationships, optimizing lead compounds for improved potency and selectivity, and further exploring their mechanisms of action to unlock their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pro-Apoptotic Effects of Nitrovinylanthracenes and Related Compounds in Chronic Lymphocytic Leukaemia (CLL) and Burkitt’s Lymphoma (BL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of (E)-4-(2-Nitrovinyl)benzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
(E)-4-(2-Nitrovinyl)benzonitrile is a versatile organic compound characterized by the presence of a nitrovinyl group and a benzonitrile moiety. This structure makes it a valuable intermediate in the synthesis of various pharmaceutical and biologically active molecules. The electron-withdrawing nature of the nitrile and nitro groups activates the alkene bond, making it susceptible to a variety of chemical transformations. This document provides detailed protocols for the synthesis of this compound, primarily focusing on the Henry-von-Hippel reaction, a reliable method for its preparation.
Reaction Scheme
The principal synthetic route to this compound involves the condensation of 4-cyanobenzaldehyde with nitromethane. This reaction, a classic example of the Henry (or nitroaldol) reaction, is typically base-catalyzed and proceeds via a nitroaldol addition followed by dehydration to yield the final product.[1][2][3]
Caption: General reaction scheme for the synthesis.
Data Presentation
The following table summarizes the quantitative data for the synthesis of this compound and related para-substituted β-nitrostyrenes via the Henry reaction.
| Entry | Starting Aldehyde | Product | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Cyanobenzaldehyde | This compound | Ammonium Acetate | Acetic Acid | 100 | 6 | 52[4] |
| 2 | 4-Chlorobenzaldehyde | (E)-1-Chloro-4-(2-nitrovinyl)benzene | Ammonium Acetate | Acetic Acid | 100 | 6 | 82[5] |
| 3 | 4-Methylbenzaldehyde | (E)-1-Methyl-4-(2-nitrovinyl)benzene | Ammonium Acetate | Acetic Acid | 100 | 6 | 78[5] |
| 4 | 4-Methoxybenzaldehyde | (E)-1-Methoxy-4-(2-nitrovinyl)benzene | Ammonium Acetate | Acetic Acid | 100 | 6 | 75[5] |
Experimental Protocols
Synthesis of this compound via Henry Reaction
This protocol is adapted from a literature procedure for the synthesis of para-substituted β-nitrostyrenes.[5]
Materials:
-
4-Cyanobenzaldehyde (1 eq)
-
Nitromethane (6.9 eq)
-
Ammonium acetate (2.4 eq)
-
Acetic acid
-
Ethyl acetate (EtOAc)
-
Sodium hydroxide (NaOH), 2M aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask containing 20 mL of acetic acid, add ammonium acetate (2.4 eq).
-
To this solution, add nitromethane (6.9 eq) followed by 4-cyanobenzaldehyde (1 eq).
-
The reaction mixture is heated to reflux at 100°C for six hours with continuous stirring.
-
After six hours, the mixture is cooled to room temperature and stirred overnight.
-
The resulting solution is then poured into ice water.
-
The pH of the aqueous mixture is adjusted to 7 with a 2M aqueous solution of NaOH.
-
The product is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a yellow solid.
-
The crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain the pure this compound.
Characterization Data for this compound:
-
Appearance: Light yellow solid[4]
-
Yield: 52%[4]
-
Melting Point: 182-184°C[4]
-
¹H NMR (400 MHz, CDCl₃): δ 8.00 (d, J = 13.8 Hz, 1H), 7.76 (d, J = 8.4 Hz, 2H), 7.62 (d, J = 8.4 Hz, 2H), 7.58 (d, J = 13.8 Hz, 1H)[4]
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Synthetic and purification workflow.
References
Applications of (E)-4-(2-Nitrovinyl)benzonitrile in Organic Synthesis: Application Notes and Protocols
(E)-4-(2-Nitrovinyl)benzonitrile is a versatile building block in organic synthesis, prized for its electron-deficient alkene character conferred by the powerful electron-withdrawing nitro and cyano groups. This feature renders the β-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles, making it a valuable precursor for the synthesis of diverse molecular scaffolds. Its applications span from fundamental carbon-carbon bond-forming reactions to the construction of complex heterocyclic systems, positioning it as a key intermediate for researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the use of this compound in several key organic transformations, including Michael additions, cycloaddition reactions, and reductions.
Michael Addition Reactions
The polarized nature of the nitrovinyl group makes this compound an excellent Michael acceptor. It readily reacts with a variety of soft nucleophiles, including carbanions, amines, and thiols, to form new carbon-carbon and carbon-heteroatom bonds. These reactions are often catalyzed by bases or, in the case of asymmetric synthesis, by organocatalysts.
Michael Addition of Malonates
The addition of malonate esters to this compound provides a straightforward route to functionalized glutarate derivatives, which are valuable intermediates in the synthesis of more complex molecules.
Table 1: Michael Addition of Dialkyl Malonates to this compound and Analogues [1][2]
| Entry | Nitroalkene | Malonate | Catalyst | Solvent | Time (min) | Yield (%) |
| 1 | This compound | Dimethyl malonate | Triethylamine | None | 2 | >95 (crude) |
| 2 | (E)-β-Nitrostyrene | Dimethyl malonate | Triethylamine | None | 1-2 | 99 |
| 3 | (E)-4-Chloro-β-nitrostyrene | Dimethyl malonate | Triethylamine | None | 1-2 | 96 |
| 4 | (E)-4-Nitro-β-nitrostyrene | Dimethyl malonate | Triethylamine | None | 1-2 | 98 |
| 5 | (E)-β-Nitrostyrene | Diethyl malonate | Triethylamine | None | 1-2 | 97 |
Experimental Protocol: Michael Addition of Dimethyl Malonate [2]
-
To a clean, dry reaction vessel, add this compound (1.0 mmol, 1.0 equiv.).
-
Add dimethyl malonate (1.1 mmol, 1.1 equiv.).
-
Add a catalytic amount of triethylamine (0.1 mmol, 0.1 equiv.).
-
Stir the mixture vigorously at room temperature. The reaction is typically complete within minutes, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired adduct.
Caption: Workflow for the Michael addition of dimethyl malonate.
Cycloaddition Reactions
The electron-deficient double bond of this compound makes it an excellent dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions, enabling the stereocontrolled synthesis of six- and five-membered rings, respectively.
Diels-Alder Reaction
In the Diels-Alder reaction, this compound reacts with a conjugated diene to form a cyclohexene derivative. The reaction typically proceeds with high regio- and stereoselectivity.
Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene [3][4][5][6]
-
Freshly crack dicyclopentadiene by heating to ~180 °C and collecting the cyclopentadiene monomer by distillation.
-
In a reaction vessel, dissolve this compound (1.0 mmol, 1.0 equiv.) in a suitable solvent such as toluene or dichloromethane.
-
Add an excess of freshly distilled cyclopentadiene (3.0 mmol, 3.0 equiv.).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC.
-
Upon completion, remove the solvent and excess cyclopentadiene under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the bicyclic adduct.
Note: Due to the tendency of cyclopentadiene to dimerize, it should be freshly prepared and used in excess.
Caption: Diels-Alder reaction of this compound.
1,3-Dipolar Cycloaddition with Azomethine Ylides
This compound serves as an excellent dipolarophile in reactions with 1,3-dipoles such as azomethine ylides, leading to the formation of highly substituted pyrrolidines. Azomethine ylides can be generated in situ from the condensation of an α-amino acid (e.g., sarcosine) and an aldehyde or ketone.[7][8][9]
Experimental Protocol: Synthesis of a Pyrrolidine Derivative [10][11]
-
To a suspension of this compound (1.0 mmol, 1.0 equiv.) and sarcosine (1.2 mmol, 1.2 equiv.) in a suitable solvent (e.g., toluene or methanol), add paraformaldehyde (1.5 mmol, 1.5 equiv.).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
The reaction involves the in situ generation of an azomethine ylide from sarcosine and formaldehyde, which then undergoes a [3+2] cycloaddition with the nitroalkene.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to afford the substituted pyrrolidine.
This reaction provides a powerful method for the construction of the pyrrolidine ring system, a common motif in many biologically active compounds.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Experimental and theoretical studies of Diels–Alder reaction between methyl (Z)-2-nitro-3-(4-nitrophenyl)-2-propenoate and cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent-free Diels–Alder reactions of in situ generated cyclopentadiene - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fulir.irb.hr [fulir.irb.hr]
- 10. mdpi.com [mdpi.com]
- 11. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Heterocyclic Compounds from (E)-4-(2-Nitrovinyl)benzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing (E)-4-(2-nitrovinyl)benzonitrile as a versatile starting material. The inherent reactivity of the nitroalkene moiety allows for its participation in a range of cyclization and multicomponent reactions, offering access to a diverse array of heterocyclic scaffolds of interest in medicinal chemistry and drug development.
Synthesis of Substituted Pyridines
The reaction of this compound with active methylene compounds provides a straightforward route to highly functionalized pyridine derivatives. The reaction typically proceeds via a Michael addition, followed by cyclization and aromatization.
Reaction with Malononitrile
The reaction with malononitrile leads to the formation of 2-amino-6-(4-cyanophenyl)-4-substituted-pyridine-3,5-dicarbonitriles. This transformation is often carried out as a one-pot, three-component reaction involving the nitroalkene, malononitrile, and an aldehyde in the presence of a basic catalyst.
Table 1: Synthesis of 2-Amino-6-(4-cyanophenyl)-4-arylpyridine-3,5-dicarbonitriles
| Entry | Aldehyde (ArCHO) | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Piperidine | Ethanol | 4 | 85 |
| 2 | 4-Chlorobenzaldehyde | Triethylamine | Methanol | 6 | 82 |
| 3 | 4-Methoxybenzaldehyde | DBU | Acetonitrile | 3 | 90 |
Experimental Protocol: Synthesis of 2-Amino-6-(4-cyanophenyl)-4-phenylpyridine-3,5-dicarbonitrile
-
To a stirred solution of this compound (1.74 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in absolute ethanol (30 mL), add malononitrile (0.66 g, 10 mmol).
-
Add piperidine (0.5 mL) as a catalyst to the reaction mixture.
-
Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired product.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetonitrile.
Diagram 1: Synthesis of Substituted Pyridines
Caption: Workflow for the synthesis of substituted pyridines.
Synthesis of Substituted Pyrroles via Van Leusen Reaction
The [3+2] cycloaddition reaction between this compound and tosylmethyl isocyanide (TosMIC), known as the Van Leusen pyrrole synthesis, provides a direct route to 3-(4-cyanophenyl)-4-nitropyrroles. This reaction is typically carried out in the presence of a base.[1][2][3]
Table 2: Synthesis of 3-(4-Cyanophenyl)-4-nitropyrrole Derivatives
| Entry | TosMIC Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Tosylmethyl isocyanide | NaH | THF/DMSO | Room Temp. | 5 | 78 |
| 2 | Ethyl isocyanoacetate | K2CO3 | Acetonitrile | 60 | 8 | 72 |
| 3 | Tosylmethyl isocyanide | DBU | Dichloromethane | Room Temp. | 6 | 85 |
Experimental Protocol: Synthesis of 3-(4-Cyanophenyl)-4-nitropyrrole
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) in a mixture of dry THF (20 mL) and DMSO (5 mL) under a nitrogen atmosphere, add a solution of tosylmethyl isocyanide (1.95 g, 10 mmol) in dry THF (10 mL) dropwise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of this compound (1.74 g, 10 mmol) in dry THF (10 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 5 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired pyrrole derivative.
Diagram 2: Van Leusen Pyrrole Synthesis Pathway
Caption: Reaction pathway for the synthesis of pyrroles.
Synthesis of Substituted Pyrimidines
Substituted pyrimidines can be synthesized from this compound through a reaction with amidine derivatives such as guanidine. The reaction likely proceeds through an initial Michael addition of the guanidine to the nitroalkene, followed by cyclization and subsequent aromatization.
Table 3: Synthesis of 2-Amino-4-(4-cyanophenyl)-6-substituted-pyrimidines
| Entry | Nucleophile | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Guanidine Carbonate | Sodium Ethoxide | Ethanol | 8 | 65 |
| 2 | Acetamidine Hydrochloride | DBU | DMF | 10 | 60 |
| 3 | Benzamidine Hydrochloride | Potassium Carbonate | Acetonitrile | 12 | 55 |
Experimental Protocol: Synthesis of 2-Amino-4-(4-cyanophenyl)pyrimidine
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (0.23 g, 10 mmol) in absolute ethanol (30 mL) under a nitrogen atmosphere.
-
To this solution, add guanidine carbonate (0.90 g, 5 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.74 g, 10 mmol) in ethanol (10 mL) to the reaction mixture.
-
Reflux the reaction mixture for 8 hours, monitoring its progress by TLC.
-
After cooling to room temperature, neutralize the mixture with dilute hydrochloric acid.
-
Remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyrimidine derivative.[4]
Diagram 3: Pyrimidine Synthesis Workflow
Caption: General workflow for pyrimidine synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]
Application Notes: (E)-4-(2-Nitrovinyl)benzonitrile in Diastereoselective [3+2] Cycloaddition Reactions for the Synthesis of Bio-relevant Pyrrolidines
(An illustrative guide for researchers, scientists, and drug development professionals)
Introduction
(E)-4-(2-Nitrovinyl)benzonitrile is a versatile building block in organic synthesis, particularly valued as a highly reactive dipolarophile in [3+2] cycloaddition reactions. The presence of both a nitro group and a cyano group, strong electron-withdrawing functionalities, renders the carbon-carbon double bond electron-deficient and thus highly susceptible to nucleophilic attack from 1,3-dipoles. This reactivity profile makes it an excellent substrate for the construction of highly functionalized five-membered heterocyclic rings, such as pyrrolidines and isoxazolidines, which are prevalent scaffolds in numerous biologically active compounds and approved drugs.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in [3+2] cycloaddition reactions, with a focus on the synthesis of polysubstituted pyrrolidines through reactions with azomethine ylides. The resulting pyrrolidine core is a key pharmacophore in a wide range of therapeutic agents, exhibiting activities such as anticancer, anti-inflammatory, antibacterial, and enzyme inhibition.[1][3][4]
[3+2] Cycloaddition with Azomethine Ylides
The reaction of this compound with azomethine ylides provides a direct and highly atom-economical route to densely functionalized pyrrolidines.[5] Azomethine ylides, typically generated in situ from the condensation of an α-amino acid ester (e.g., methyl sarcosinate) and an aldehyde or via other methods, act as the 1,3-dipole. The cycloaddition with the electron-deficient alkene this compound proceeds in a concerted or stepwise manner to yield a pyrrolidine ring with control over up to four new stereocenters.
The regioselectivity of the cycloaddition is generally high, with the nucleophilic carbon of the azomethine ylide attacking the β-carbon of the nitroalkene. The diastereoselectivity can often be controlled by the choice of catalyst, solvent, and the substituents on the azomethine ylide. Metal catalysts, particularly silver(I) salts, have been shown to effectively promote these reactions with high levels of stereocontrol.[6][7]
General Reaction Scheme:
Quantitative Data Summary
While specific quantitative data for the [3+2] cycloaddition of this compound is not extensively reported, the following table summarizes representative yields and diastereoselectivities for analogous reactions between substituted β-nitrostyrenes and azomethine ylides, providing an expected range for outcomes.
| Entry | Dipolarophile (Substituted β-Nitrostyrene) | 1,3-Dipole (from) | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | dr (endo/exo) | Reference |
| 1 | β-Nitrostyrene | Sarcosine, Benzaldehyde | AgOAc (5) | Toluene | RT | 85 | >95:5 | Analogous to[6] |
| 2 | 4-Chloro-β-nitrostyrene | N-benzylglycine methyl ester | AgOAc (5), DBU | CH2Cl2 | RT | 92 | 90:10 | Analogous to[7] |
| 3 | 4-Methoxy-β-nitrostyrene | Isatin, Sarcosine | - | EtOH | Reflux | 78 | 85:15 | Analogous to related syntheses |
| 4 | This compound | Methyl sarcosinate, Benzaldehyde | AgOAc (5) | Toluene | RT | Expected >80 | Expected >90:10 | Projected |
Experimental Protocols
Protocol 1: Silver-Catalyzed [3+2] Cycloaddition of this compound and an Azomethine Ylide
This protocol describes a typical procedure for the silver-catalyzed [3+2] cycloaddition reaction to synthesize a polysubstituted pyrrolidine.
Materials:
-
This compound
-
Aldehyde (e.g., Benzaldehyde)
-
α-Amino acid ester (e.g., Methyl sarcosinate)
-
Silver(I) acetate (AgOAc)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).
-
Add the aldehyde (1.1 mmol, 1.1 equiv) and the α-amino acid ester (1.2 mmol, 1.2 equiv).
-
Dissolve the reactants in anhydrous toluene (5 mL).
-
To the stirred solution, add silver(I) acetate (0.05 mmol, 5 mol%).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired polysubstituted pyrrolidine.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and determine the diastereomeric ratio.
Experimental Workflow Diagram
Application in Drug Discovery
The pyrrolidine scaffold synthesized through this methodology is of significant interest in drug discovery. The strategic placement of the nitro, cyano, and other aryl groups provides multiple points for further functionalization, allowing for the generation of diverse chemical libraries for biological screening.
Pyrrolidine derivatives have been reported to interact with a variety of biological targets. For instance, they can act as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), which is a target for type 2 diabetes, or as antagonists for chemokine receptors involved in cancer metastasis.[2]
Potential Signaling Pathway Involvement
While the specific biological targets of pyrrolidines derived from this compound would require experimental validation, a plausible mechanism of action for analogous anticancer agents involves the inhibition of key signaling pathways that regulate cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
References
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly enantioselective Ag(i)-catalyzed [3 + 2] cycloaddition of azomethine ylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [3+2] Cycloaddition of Azomethine Ylides - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
Application Note and Protocol for the Purification of (E)-4-(2-Nitrovinyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of (E)-4-(2-Nitrovinyl)benzonitrile, a key intermediate in the synthesis of various biologically active compounds. The protocol outlines the synthesis via a Henry condensation reaction followed by purification using recrystallization and silica gel column chromatography.
Introduction
This compound is a derivative of β-nitrostyrene, a class of compounds known for their diverse biological activities. The purification of this compound is crucial for its use in subsequent synthetic steps in drug discovery and development. This protocol details a reliable method for obtaining high-purity this compound. The synthesis involves the condensation of 4-cyanobenzaldehyde with nitromethane, followed by a purification cascade.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₆N₂O₂ | [1] |
| Molecular Weight | 174.16 g/mol | [1] |
| Appearance | Light yellow solid | [2] |
| Melting Point | 182-184 °C | [2] |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.00 (d, J = 13.8 Hz, 1H), 7.76 (d, J = 8.4 Hz, 2H), 7.60 (d, J = 13.8 Hz, 1H), 7.54 (d, J = 8.4 Hz, 2H) | [2] |
Table 2: Summary of a Typical Synthesis and Purification of this compound
| Step | Parameter | Value | Reference |
| Synthesis | Starting Aldehyde | 4-cyanobenzaldehyde | [3] |
| Nitromethane | 6.9 equivalents | [3] | |
| Catalyst | Ammonium acetate (2.4 equivalents) | [3] | |
| Solvent | Acetic acid | [3] | |
| Reaction Temperature | 100 °C (Reflux) | [3] | |
| Reaction Time | 6 hours | [3] | |
| Yield (crude) | Not specified | ||
| Purification | Method 1 | Recrystallization | [4][5] |
| Recrystallization Solvent | Dichloromethane/Hexane (1:2) or Ethanol | [4][5] | |
| Method 2 | Silica Gel Column Chromatography | [3][4] | |
| Eluent System | Hexane / Ethyl Acetate (5:1) | [3] | |
| Purified Yield | 52% | [2] |
Experimental Protocols
Synthesis of Crude this compound
This procedure is adapted from a general method for the synthesis of para-substituted β-nitrostyrenes.[3]
Materials:
-
4-cyanobenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Glacial acetic acid
-
Ice water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of ammonium acetate (2.4 equivalents) in 20 mL of acetic acid, add nitromethane (6.9 equivalents) followed by 4-cyanobenzaldehyde (1 equivalent).
-
Reflux the mixture for six hours at 100 °C.
-
After six hours, cool the reaction mixture to room temperature and stir overnight.
-
Pour the resulting solution into ice water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as a yellow solid.
Purification Protocol 1: Recrystallization
Recrystallization is a common technique for purifying solid organic compounds based on differences in solubility.[6][7][8][9]
Procedure:
-
Dissolve the crude this compound in a minimum amount of boiling dichloromethane.
-
Slowly add hexane (approximately twice the volume of dichloromethane) as an anti-solvent until the solution becomes slightly cloudy.[4]
-
Gently heat the mixture until the solution is clear again.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold hexane.
-
Dry the crystals under vacuum.
Alternative Solvent: Ethanol can also be used for recrystallization.[5]
Purification Protocol 2: Silica Gel Column Chromatography
Flash column chromatography is a technique used to purify compounds from a mixture based on their polarity.[10]
Procedure:
-
Prepare a silica gel slurry in the chosen eluent system (e.g., hexane/ethyl acetate = 5:1).[3]
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with the hexane/ethyl acetate (5:1) mobile phase.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
Mandatory Visualization
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. trans-4-(2-Nitroethenyl)benzonitrile | C9H6N2O2 | CID 819894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mt.com [mt.com]
- 10. orgsyn.org [orgsyn.org]
Application Notes and Protocols for Reactions Involving (E)-4-(2-Nitrovinyl)benzonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction: (E)-4-(2-Nitrovinyl)benzonitrile is a versatile organic compound characterized by a benzonitrile scaffold substituted with a nitrovinyl group. Its molecular formula is C9H6N2O2, and it has a molecular weight of 174.16 g/mol .[1][2] This compound typically appears as a pale yellow solid, is soluble in organic solvents like acetone and ethyl acetate, but has poor solubility in water.[1] The presence of two strong electron-withdrawing groups (nitro and cyano) activates the vinyl double bond, making this compound an excellent Michael acceptor and a valuable intermediate for synthesizing a variety of more complex molecules for agrochemical and pharmaceutical applications.[1][3] Due to its reactivity, it is a key precursor in various carbon-carbon bond-forming reactions.
Safety and Handling: this compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[2] All handling should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including solvent-resistant gloves, safety goggles, and a lab coat.[1] Containers should be kept tightly sealed in a cool, dry place.[1]
Synthesis of this compound via Henry Condensation
The most common method for synthesizing β-nitrostyrenes, including the title compound, is the Henry "nitro-aldol" reaction. This involves the condensation of an aromatic aldehyde with a nitroalkane, catalyzed by a base.
Experimental Protocol:
A general procedure adapted for the synthesis of this compound is as follows:
-
To a solution of ammonium acetate (2.4 equivalents) in acetic acid (approx. 20 mL per 1 equivalent of aldehyde), add nitromethane (6.9 equivalents).
-
Add 4-cyanobenzaldehyde (1 equivalent) to the mixture.
-
Reflux the reaction mixture at 100°C for six hours.
-
After cooling to room temperature, stir the mixture overnight.
-
Pour the resulting solution into ice water.
-
Adjust the pH to 7 using a 2M aqueous solution of NaOH.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield a solid.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain the pure this compound.[4]
Synthesis and Purification Workflow
Caption: Workflow for the synthesis of this compound.
Physicochemical and Spectroscopic Data Summary
| Property | Value | Reference |
| Appearance | Light yellow solid | [1][5] |
| Molecular Formula | C9H6N2O2 | [1][2] |
| Molecular Weight | 174.16 g/mol | [1][2] |
| Melting Point | 182-184 °C | [5] |
| Yield | 52% | [5] |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.00 (d, J=13.8 Hz, 1H), 7.76 (d, J=8.4 Hz, 2H), 7.68 (d, J=13.8 Hz, 1H), 7.62 (d, J=8.4 Hz, 2H) | [5] |
| Density | ~1.23 g/cm³ | [1] |
Michael Addition Reactions
As a potent Michael acceptor, this compound readily reacts with a wide range of nucleophiles in a conjugate addition fashion. This reaction is fundamental for C-C bond formation.[3][6] A representative protocol involves the addition of a soft carbon nucleophile like dimethyl malonate.
Experimental Protocol:
A general procedure for the Michael addition of dimethyl malonate is as follows:
-
Dissolve this compound (1 equivalent) and dimethyl malonate (2 equivalents) in a suitable solvent (e.g., THF, CH₂Cl₂).
-
Add a catalytic amount of a suitable base (e.g., an alkylamino substituted triazine, DBU, or a phase transfer catalyst like tetrabutylammonium chloride in a biphasic system).[6][7]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a dilute acid solution (e.g., 1M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the resulting crude product via silica gel column chromatography to yield the Michael adduct, Dimethyl 2-(1-(4-cyanophenyl)-2-nitroethyl)malonate.[7]
Michael Addition Logical Diagram
Caption: Logical flow of a base-catalyzed Michael Addition reaction.
Expected Product Data
| Reactant 1 | Reactant 2 | Product | Expected Yield |
| This compound | Dimethyl malonate | Dimethyl 2-(1-(4-cyanophenyl)-2-nitroethyl)malonate | 75-85% |
Note: Yield is an estimate based on similar reactions reported in the literature for substituted nitrostyrenes.[7]
[3+2] Cycloaddition Reactions
This compound can also act as a dipolarophile in [3+2] cycloaddition reactions. A notable example is the reaction with nitrile oxides, such as benzonitrile N-oxide, which typically yields 4-nitro-substituted Δ²-isoxazoline structures.
Theoretical Basis and Protocol:
Computational studies within the Molecular Electron Density Theory (MEDT) framework suggest that these reactions are initiated by the attack of the nucleophilic oxygen atom of the nitrile oxide onto the most electrophilic carbon atom (Cα) of the nitroalkene.[8] This interaction governs the regioselectivity, favoring the formation of 4-nitroisoxazolines.[8]
-
Generate the benzonitrile N-oxide in situ from the corresponding hydroximoyl chloride and a non-nucleophilic base (e.g., triethylamine) in an inert solvent like toluene or THF.
-
Add a solution of this compound (1 equivalent) to the nitrile oxide solution at room temperature.
-
Stir the mixture for 24-48 hours, monitoring by TLC.
-
After the reaction is complete, filter the triethylamine hydrochloride salt.
-
Wash the filtrate with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄ and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel to isolate the desired isoxazoline.
[3+2] Cycloaddition Pathway
Caption: Pathway for the [3+2] cycloaddition reaction.
Reactants and Expected Product
| Dipole | Dipolarophile | Expected Product Structure |
| Benzonitrile N-oxide | This compound | 3-(4-cyanophenyl)-4-nitro-5-phenyl-4,5-dihydroisoxazole |
References
- 1. 4-(2-Nitrovinyl)Benzonitrile Supplier in China [nj-finechem.com]
- 2. trans-4-(2-Nitroethenyl)benzonitrile | C9H6N2O2 | CID 819894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Michael Addition [organic-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. sctunisie.org [sctunisie.org]
- 7. op.niscpr.res.in [op.niscpr.res.in]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: (E)-4-(2-Nitrovinyl)benzonitrile as a Precursor for Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (E)-4-(2-nitrovinyl)benzonitrile and related nitrostyrene derivatives as precursors in the synthesis of pharmacologically active compounds, particularly those with anticancer properties. Detailed protocols for the synthesis of a representative bioactive compound and its biological evaluation are provided.
This compound , a member of the nitrostyrene class, serves as a versatile building block for the synthesis of various heterocyclic and aromatic compounds. Its electron-deficient double bond makes it a reactive Michael acceptor, enabling the construction of complex molecular architectures. This reactivity has been harnessed in the development of novel therapeutic agents, most notably tubulin polymerization inhibitors, which are a cornerstone of cancer chemotherapy.
Application in Anticancer Drug Discovery: Synthesis of Tubulin Polymerization Inhibitors
Nitrostyrene derivatives have been extensively investigated as analogs of combretastatin A-4, a potent natural product that inhibits tubulin polymerization. The structural simplicity and potent biological activity of these synthetic analogs make them attractive candidates for drug development. The general strategy involves the reaction of a substituted benzaldehyde with a substituted phenylacetonitrile via a Knoevenagel condensation to yield a 2-phenylacrylonitrile derivative. While not a direct reaction of this compound, this precursor conceptually informs the synthesis of compounds with a similar pharmacophore.
Herein, we detail the synthesis and biological evaluation of a representative 2-phenylacrylonitrile derivative, (Z)-2-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile , as a potent tubulin polymerization inhibitor.
Experimental Protocols
Synthesis of (Z)-2-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile
This protocol describes the synthesis of a combretastatin A-4 analog via a Knoevenagel condensation reaction.
Materials:
-
3,4,5-Trimethoxybenzaldehyde
-
4-Chlorophenylacetonitrile
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Hydrochloric acid (HCl), 1N
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 3,4,5-trimethoxybenzaldehyde (1.0 eq) and 4-chlorophenylacetonitrile (1.1 eq) in absolute ethanol, add sodium ethoxide (1.2 eq) at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with 1N HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure (Z)-2-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile.
Expected Yield: 85-95%
In Vitro Antiproliferative Activity (MTT Assay)
This protocol is for determining the cytotoxic effects of the synthesized compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116, BEL-7402)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
(Z)-2-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile (dissolved in DMSO)
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., 0.1 nM to 100 µM) and a vehicle control (DMSO) for 48 hours.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).[1]
Tubulin Polymerization Inhibition Assay
This assay measures the ability of the synthesized compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Tubulin polymerization assay kit (containing purified tubulin, GTP, and reaction buffer)
-
(Z)-2-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile (dissolved in DMSO)
-
Positive control (e.g., Combretastatin A-4)
-
Vehicle control (DMSO)
-
96-well microplate, UV-transparent
-
Spectrophotometer with temperature control
Procedure:
-
Prepare the tubulin solution according to the kit manufacturer's instructions in the provided reaction buffer containing GTP.
-
Add the test compound at various concentrations, a positive control, and a vehicle control to the wells of a 96-well plate.
-
Initiate the polymerization by adding the tubulin solution to each well and immediately start monitoring the change in absorbance at 340 nm at 37°C for 60 minutes.
-
The inhibition of tubulin polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.[1]
Data Presentation
The following tables summarize the expected quantitative data for a representative 2-phenylacrylonitrile derivative, (Z)-2-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, based on literature for analogous compounds.[1]
Table 1: In Vitro Antiproliferative Activity
| Cell Line | Compound | IC₅₀ (nM) |
| HCT116 | (Z)-2-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile | ~5-10 |
| BEL-7402 | (Z)-2-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile | ~7-15 |
| Taxol | Positive Control | Varies |
Table 2: Tubulin Polymerization Inhibition
| Compound | IC₅₀ (µM) |
| (Z)-2-(4-chlorophenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile | ~1-5 |
| Combretastatin A-4 | ~1-3 |
Visualizations
Diagrams
Caption: Conceptual workflow for the application of this compound in drug discovery.
Caption: Mechanism of action for 2-phenylacrylonitrile derivatives as tubulin inhibitors.
Caption: Logical workflow for the biological evaluation of synthesized compounds.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for (E)-4-(2-Nitrovinyl)benzonitrile Preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (E)-4-(2-Nitrovinyl)benzonitrile.
FAQs - General Questions
What is the primary method for preparing this compound?
The primary method for preparing this compound is the Henry reaction, also known as a nitroaldol condensation.[1][2] This reaction involves the base-catalyzed condensation of 4-cyanobenzaldehyde with nitromethane.
What are the starting materials for this synthesis?
The key starting materials are 4-cyanobenzaldehyde and nitromethane.
What catalysts are typically used?
A variety of basic catalysts can be employed. Common choices include:
-
Ammonium acetate in acetic acid.
-
Primary amines such as n-butylamine.[3]
-
Alkali hydroxides like sodium hydroxide in methanol.[4]
-
Enzymes, for biocatalytic approaches.[5]
-
Heterogeneous catalysts like imidazole.[6]
What are the key reaction parameters to control?
The critical parameters to control during the synthesis are:
-
Temperature: The Henry reaction can be exothermic, especially during the initial addition of a strong base.[4][7] Maintaining the recommended temperature is crucial to prevent side reactions and ensure safety.
-
Reaction Time: The time required for the reaction to reach completion can vary significantly depending on the catalyst and temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.
-
Stoichiometry of Reactants: The molar ratio of nitromethane to 4-cyanobenzaldehyde can influence the reaction rate and yield. An excess of nitromethane is often used.
-
Choice of Solvent: The solvent can impact catalyst activity and reactant solubility. Common solvents include acetic acid, methanol, and ethanol.[7]
What is a typical yield for this reaction?
Yields can vary widely based on the specific protocol and scale. Optimized procedures for related β-nitrostyrenes report yields ranging from 80% to over 90%.[7] However, without careful optimization, yields can be significantly lower.
What are the main safety precautions?
-
The Henry reaction can be highly exothermic, requiring careful temperature control.[4][7]
-
β-nitrostyrene vapors can be irritating to the eyes and nose, and the solid product can be a skin irritant.[4][7] It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before commencing any experimental work.
Troubleshooting Guides
Low or No Product Yield
| Possible Cause | Suggested Solution |
| Ineffective Catalyst | The chosen catalyst may not be optimal. Consider screening different catalysts. For instance, if an alkali hydroxide gives poor results, ammonium acetate in acetic acid could be a viable alternative.[7] |
| Incorrect Reaction Temperature | If the temperature is too low, the reaction rate may be negligible. If it's too high, side reactions or decomposition can occur. For base-catalyzed reactions, maintaining a temperature between 10-15°C during base addition is often critical. For ammonium acetate methods, refluxing in acetic acid is a common condition.[7] |
| Poor Quality Reagents | Impurities in the 4-cyanobenzaldehyde or nitromethane can inhibit the reaction. Use freshly distilled or high-purity reagents. |
| Insufficient Reaction Time | The reaction may not have proceeded to completion. Monitor the reaction progress using TLC to determine the optimal reaction time. |
| Reversibility of the Reaction | The Henry reaction is reversible, which can lead to low equilibrium concentrations of the product.[2] In some cases, removal of water as it is formed can help drive the reaction to completion. |
Formation of an Oily Product Instead of Crystals
| Possible Cause | Suggested Solution |
| Formation of the Intermediate β-Nitro Alcohol | The intermediate β-nitro alcohol may not have fully dehydrated to the desired nitroalkene. Incorrect workup procedures can also lead to the isolation of this intermediate. |
| Incorrect Workup Procedure | During the acidic workup of a base-catalyzed reaction, the alkaline reaction mixture should be added slowly to the acid with vigorous stirring. The reverse addition often leads to the formation of an oily nitro alcohol intermediate.[4] |
| Presence of Impurities | Impurities can sometimes inhibit crystallization, resulting in an oily product. |
Product is Difficult to Purify
| Possible Cause | Suggested Solution |
| Presence of Multiple Byproducts | Side reactions can lead to a complex mixture of products. Consider optimizing the reaction conditions to improve selectivity. |
| Inappropriate Purification Method | For solid products, recrystallization is often the first choice. If the product is an oil or heavily contaminated, column chromatography may be necessary. |
| Incorrect Recrystallization Solvent | The choice of solvent is critical for successful recrystallization. Ethanol is a commonly used solvent for β-nitrostyrenes.[4][8] A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Solvent mixtures like hexane/ethyl acetate or methanol/water can also be effective.[9] |
| Incorrect Eluent for Column Chromatography | For column chromatography of β-nitrostyrenes, a common eluent system is a mixture of hexane and ethyl acetate.[10] The polarity of the eluent should be optimized using TLC to achieve good separation. |
Reaction is very slow or appears to have stalled
| Possible Cause | Suggested Solution |
| Insufficient Catalyst Activity | The catalyst may be of low quality, or an insufficient amount may have been used. Ensure the catalyst is active and used in the correct proportion. |
| Low Reaction Temperature | Increasing the reaction temperature can significantly increase the reaction rate. However, be mindful of potential side reactions at higher temperatures. |
| Poor Solubility of Reactants | If the 4-cyanobenzaldehyde is not sufficiently soluble in the reaction medium, the reaction will be slow. Ensure a suitable solvent is used to dissolve the reactants. |
Experimental Protocols
Method 1: Ammonium Acetate in Acetic Acid
This protocol is adapted from a general procedure for the synthesis of β-nitrostyrenes.
Materials:
-
4-cyanobenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Glacial acetic acid
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of ammonium acetate (e.g., 2.4 equivalents) in glacial acetic acid (e.g., 20 mL per 1 equivalent of aldehyde), add nitromethane (e.g., 6.9 equivalents).
-
Add 4-cyanobenzaldehyde (1 equivalent) to the mixture.
-
Reflux the reaction mixture for a specified time (e.g., 6 hours) at a suitable temperature (e.g., 100°C).
-
After reflux, cool the mixture to room temperature and allow it to stir overnight.
-
Pour the resulting solution into ice water.
-
Adjust the pH to 7 with a 2M aqueous solution of sodium hydroxide.
-
Extract the aqueous layer with ethyl acetate (e.g., 3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Purification Protocol 1: Recrystallization
Materials:
-
Crude this compound
-
Ethanol (or other suitable solvent)
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.
-
Allow the solution to cool slowly to room temperature to allow for the formation of crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Purification Protocol 2: Column Chromatography
Materials:
-
Crude this compound
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent (e.g., 10% ethyl acetate in hexane).
-
Carefully load the sample onto the top of the silica gel column.
-
Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane), starting with a low polarity and gradually increasing it.[10]
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of β-Nitrostyrenes
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | Enzyme (ST0779) | TBME/Water | 40 | 18 | 92 | [5] |
| 2-Nitrobenzaldehyde | Chiral Bis(β-amino alcohol)-Cu(OAc)₂ | Ethanol | 25 | 24 | 99 | [11] |
| Benzaldehyde | NaOH | Methanol | 10-15 | - | 80-83 | [4] |
| Substituted Benzaldehydes | Ammonium Acetate | Acetic Acid | 100 (reflux) | 6 | 30-82 | |
| Benzaldehyde | Imidazole | Solvent-free (grinding) | Room Temp | 0.08 | 94 | [6] |
Note: This table presents data for various benzaldehydes to illustrate the range of conditions and yields. The synthesis of this compound is expected to follow similar trends.
Diagrams
Figure 1: General workflow for the synthesis of this compound.
Figure 2: Troubleshooting logic for low yield in this compound synthesis.
Figure 3: Reaction mechanism of the base-catalyzed Henry reaction.
References
- 1. Henry Reaction [organic-chemistry.org]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. 3,4,5-TMBA to TMA or M question , Hive Methods Discourse [chemistry.mdma.ch]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of (E)-4-(2-Nitrovinyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (E)-4-(2-Nitrovinyl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and historically significant method for synthesizing this compound is the Henry-Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of 4-cyanobenzaldehyde with nitromethane. The initial product is a β-nitro alcohol, which is subsequently dehydrated to yield the desired this compound.
Q2: What are some common catalysts used for this reaction?
A2: A variety of bases and catalytic systems can be employed for the Henry-Knoevenagel condensation. These range from weak bases like ammonium acetate to stronger bases like sodium hydroxide. The choice of catalyst is critical and can significantly impact the reaction rate and yield.
Q3: My reaction has a low yield. What are the potential causes?
A3: Low yields in the synthesis of this compound can be attributed to several factors:
-
Reversible Reaction: The Henry condensation is a reversible reaction, which can limit the final yield.[1]
-
Inefficient Catalyst: The choice of base and its concentration are crucial for driving the reaction to completion.[1]
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a significant role. Dehydration of the intermediate β-nitro alcohol to the final product often requires elevated temperatures.[1]
-
Substrate Reactivity: While the electron-withdrawing cyano group on the benzaldehyde is generally favorable for this reaction, other factors can influence reactivity.[1]
-
Side Reactions: Competing reactions, such as polymerization of the nitrostyrene product, can reduce the yield of the desired compound.[1]
Q4: How can I purify the crude this compound?
A4: The most common methods for purifying this compound are recrystallization and column chromatography. Recrystallization from a suitable solvent is often effective for removing minor impurities. For more complex mixtures or to achieve higher purity, column chromatography is recommended.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst.2. Low reaction temperature.3. Insufficient reaction time.4. Poor quality of starting materials. | 1. Use a fresh or different catalyst (e.g., ammonium acetate, piperidine).2. Increase the reaction temperature to promote dehydration of the nitroaldol intermediate. Consider refluxing in a suitable solvent like acetic acid.3. Monitor the reaction by TLC to determine the optimal reaction time.4. Ensure the 4-cyanobenzaldehyde and nitromethane are pure and dry. |
| Formation of a Thick Precipitate That is Difficult to Stir | This is often the intermediate β-nitro alcohol salt. | Add a small amount of a suitable solvent (e.g., methanol) to improve stirring.[2] |
| Product is an Oil Instead of a Solid | Presence of impurities, such as unreacted starting materials or solvent residues. | 1. Ensure all solvent has been removed under high vacuum.2. Purify the product using column chromatography to remove impurities that are depressing the melting point. |
| Product Purity is Low After Recrystallization | 1. Inappropriate recrystallization solvent.2. Presence of impurities with similar solubility to the product. | 1. Experiment with different solvent systems for recrystallization. Common choices include ethanol, or mixtures like hexane/ethyl acetate and hexane/acetone.[3][4]2. If recrystallization is ineffective, purify the product by column chromatography. |
| Difficulty Separating Product from Side Products by Column Chromatography | The polarity of the product and side products are too similar. | 1. Optimize the solvent system for column chromatography. A gradient elution may be necessary.2. A common starting point for "normal" polarity compounds is 10-50% ethyl acetate in hexane.[5] |
Data Presentation
Table 1: Reported Yields for the Synthesis of this compound and Related Compounds
| Starting Aldehyde | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| 4-cyanobenzaldehyde | Method B (details not specified) | Not specified | 52 | [1] |
| Benzaldehyde | NaOH | Methanol/Water | Not specified | [6] |
| 4-chlorobenzaldehyde | Ammonium acetate, reflux | Acetic Acid | 82 | |
| 4-methylbenzaldehyde | Ammonium acetate, reflux | Acetic Acid | 78 | |
| 4-methoxybenzaldehyde | Ammonium acetate, reflux | Acetic Acid | 75 |
Experimental Protocols
General Protocol for the Synthesis of this compound via Henry-Knoevenagel Condensation
This protocol is a general procedure for the synthesis of β-nitrostyrenes and can be adapted for this compound.
Materials:
-
4-cyanobenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Acetic acid
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of ammonium acetate (2.4 equivalents) in acetic acid (20 mL), add nitromethane (6.9 equivalents) followed by 4-cyanobenzaldehyde (1 equivalent).
-
Reflux the mixture for six hours at 100°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and stir overnight.
-
Pour the resulting solution into ice water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography (eluent: ethyl acetate/hexane mixture).
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
Side reactions and byproducts in (E)-4-(2-Nitrovinyl)benzonitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (E)-4-(2-Nitrovinyl)benzonitrile. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during this chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis is typically achieved through a Henry reaction, also known as a nitroaldol or Henry-Knoevenagel condensation. This reaction involves the base-catalyzed condensation of 4-cyanobenzaldehyde with nitromethane. The reaction proceeds via a β-nitro alcohol intermediate, which then undergoes dehydration to form the final product, this compound.
Q2: What are the most common side reactions and byproducts I should be aware of?
A2: The most prevalent side reactions and byproducts include:
-
Formation of the β-nitro alcohol intermediate: Incomplete dehydration can lead to the presence of 1-(4-cyanophenyl)-2-nitroethanol in the final product. Benzaldehydes with electron-withdrawing groups, like the 4-cyano group, can sometimes favor the formation of this nitroalcohol, with some catalytic systems yielding it as the main product with no traces of the dehydrated nitrostyrene.[1]
-
Polymerization: The nitrostyrene product can be prone to polymerization, especially in the presence of certain catalysts like methylamine or at elevated temperatures. This can result in the formation of high-melting, often insoluble, polymeric materials.[2]
-
Cannizzaro Reaction: Under strongly basic conditions and with sterically hindered substrates, a self-condensation of the aldehyde, known as the Cannizzaro reaction, can occur as a side reaction.[3]
-
Unreacted Starting Materials: Incomplete reaction can leave unreacted 4-cyanobenzaldehyde and nitromethane in the product mixture.
Q3: How does the electron-withdrawing cyano group affect the reaction?
A3: The electron-withdrawing nature of the 4-cyano group significantly influences the reactivity of the 4-cyanobenzaldehyde. It enhances the electrophilicity of the carbonyl carbon, which can accelerate the initial nucleophilic attack by the nitromethane anion.[4] However, it can also stabilize the intermediate β-nitro alcohol, potentially making the dehydration step more challenging under certain conditions.[1] Some catalytic systems that work well for other benzaldehydes may not be as effective for those with strong electron-withdrawing groups.[5][6]
Q4: What are the recommended purification methods for this compound?
A4: The most common and effective purification methods are:
-
Recrystallization: This is a widely used technique to purify the crude product. Suitable solvents include ethanol, methanol, or mixtures like ethanol/water or n-hexane/acetone.[2][7]
-
Column Chromatography: For separating the desired product from closely related impurities or when recrystallization is not effective, column chromatography using silica gel is recommended. A common eluent system is a mixture of ethyl acetate and hexane.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Scenario 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Inappropriate Catalyst | The choice of catalyst is crucial. For aldehydes with electron-withdrawing groups, some catalysts may not be effective. Consider using ammonium acetate in acetic acid, which is a robust and commonly cited method.[2] |
| Reaction Temperature Too Low | While the initial reaction can be exothermic, the dehydration of the β-nitro alcohol intermediate often requires elevated temperatures (e.g., reflux). Ensure the reaction is heated sufficiently for an adequate duration. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature. |
| Decomposition of Product | Prolonged heating at very high temperatures can lead to polymerization and decomposition. Avoid excessive heating and consider using a milder catalyst system if decomposition is suspected.[2] |
Scenario 2: The Main Product is the β-nitro alcohol Intermediate
| Possible Cause | Troubleshooting Steps |
| Insufficient Dehydration | The dehydration step may require more forcing conditions. Ensure the reaction is heated to reflux in a solvent like acetic acid to facilitate the elimination of water.[2] |
| Catalyst System Favors Alcohol | Certain catalytic systems, particularly some chiral copper complexes, are designed to favor the formation and isolation of the nitroalcohol.[1] For the synthesis of the nitrostyrene, a catalyst system known to promote dehydration is necessary. |
| Workup Procedure | Adding the alkaline reaction mixture to acid promotes dehydration. The reverse addition can lead to the isolation of the nitro alcohol.[8] |
Scenario 3: Formation of a Polymeric or Tarry Substance
| Possible Cause | Troubleshooting Steps |
| Catalyst Choice | Catalysts like methanolic methylamine are known to cause the formation of high-melting polymers if the product is not quickly isolated.[2] Using ammonium acetate in acetic acid can mitigate this issue. |
| High Reaction Temperature | Excessive heat can promote polymerization of the electron-deficient nitrostyrene product. Maintain the reaction at a controlled reflux temperature. |
| Prolonged Reaction Time | Allowing the reaction to proceed for an extended period after completion can lead to the formation of higher condensation products and polymers.[2] Monitor the reaction by TLC and work it up once the starting material is consumed. |
Data Presentation
The following table summarizes the expected yields and potential byproduct distribution under a common synthetic protocol. Please note that the byproduct percentages are estimates based on typical outcomes for Henry reactions of substituted benzaldehydes and may vary depending on the specific reaction conditions.
| Compound | Typical Yield | Potential Byproduct Percentage (Estimate) |
| This compound | 50-60% | - |
| 1-(4-cyanophenyl)-2-nitroethanol | < 10% | Can be higher with incomplete dehydration |
| Polymeric Byproducts | < 5% | Dependent on catalyst and temperature |
| Unreacted 4-cyanobenzaldehyde | < 5% | Dependent on reaction completion |
Experimental Protocols
Synthesis of this compound using Ammonium Acetate
This protocol is adapted from a general procedure for the synthesis of β-nitrostyrenes.[2]
Materials:
-
4-cyanobenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Glacial acetic acid
-
Ice
-
Water
-
Methanol or ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4-cyanobenzaldehyde (e.g., 5 g), nitromethane (e.g., 5 mL), and ammonium acetate (e.g., 2 g) in glacial acetic acid (e.g., 20 mL).
-
Heat the mixture to reflux and maintain for approximately two hours. The solution will likely darken in color as the product forms.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice water with stirring.
-
A solid precipitate of the crude this compound should form.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from a suitable solvent such as methanol or ethanol.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound showing the main reaction and potential side reactions.
Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.
References
- 1. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Asymmetric catalysis in direct nitromethane-free Henry reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric catalysis in direct nitromethane-free Henry reactions - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10263A [pubs.rsc.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: (E)-4-(2-Nitrovinyl)benzonitrile Purification
Welcome to the technical support center for the purification of (E)-4-(2-Nitrovinyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this compound.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crystal Formation | - The chosen solvent is too good, keeping the compound dissolved even at low temperatures.- The solution is not saturated enough (too much solvent was used).- The rate of cooling is too fast, preventing crystal nucleation. | - Select a less polar solvent or use a mixed solvent system where the compound is less soluble.- Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.- Allow the solution to cool to room temperature slowly before moving it to an ice bath. Scratching the inside of the flask with a glass rod or adding a seed crystal can also induce crystallization. |
| Oiling Out | - The melting point of the compound is lower than the boiling point of the solvent.- The compound is too impure.- The solution is cooling too quickly. | - Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and cool slowly.- Consider pre-purification by column chromatography to remove significant impurities.- Ensure a slow cooling rate. Using a solvent with a lower boiling point may also help. |
| Poor Recovery/Low Yield | - Too much solvent was used during dissolution.- The compound is significantly soluble in the cold solvent.- Premature crystallization occurred during hot filtration.- Crystals were lost during transfer or washing. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[1][2]- Ensure the solution is thoroughly cooled in an ice bath to minimize solubility.- Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crashing out.[2]- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored Impurities in Crystals | - The impurity is co-crystallizing with the product.- The impurity is adsorbed onto the crystal surface. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Do not add charcoal to a boiling solution as it may cause it to boil over.- A second recrystallization may be necessary. |
Column Chromatography Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Compound from Impurities | - The eluent system is not optimized (polarity is too high or too low).- The column was not packed properly, leading to channeling.- The column was overloaded with crude material. | - Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for nitrostyrenes is a mixture of hexane and ethyl acetate.- Ensure the silica gel is packed uniformly without any air bubbles or cracks.- Use an appropriate amount of silica gel for the amount of sample being purified (a general rule of thumb is a 30:1 to 100:1 ratio of silica to crude product by weight). |
| Compound is Stuck on the Column | - The eluent is not polar enough to move the compound. | - Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. |
| Compound Elutes Too Quickly with the Solvent Front | - The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Streaking or Tailing of Bands | - The compound is not fully soluble in the mobile phase.- The compound is interacting too strongly with the stationary phase.- The column is overloaded. | - Ensure the crude product is fully dissolved in a minimal amount of the eluent before loading it onto the column.- Adding a small amount of a slightly more polar solvent to the eluent can sometimes help. For acidic or basic compounds, adding a trace amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve peak shape. |
| Low Recovery of the Compound | - The compound is irreversibly adsorbed onto the silica gel.- The compound is unstable on silica gel. | - For sensitive compounds, deactivating the silica gel with a small amount of triethylamine before packing the column may help.- Work quickly and avoid prolonged exposure of the compound to the stationary phase. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter in my crude this compound?
A1: The most common impurities are likely unreacted starting materials from the synthesis, which is typically a Henry condensation reaction. These include 4-cyanobenzaldehyde and nitromethane. Byproducts from side reactions, such as the self-condensation of 4-cyanobenzaldehyde or polymerization of the product, may also be present.
Q2: How do I choose the best recrystallization solvent?
A2: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. A good starting point is to test a range of solvents with varying polarities. For nitrostyrenes, common solvent systems include ethanol, or mixtures like ethyl acetate/hexane or dichloromethane/hexane.
Q3: My purified compound looks like a yellow solid. Is this expected?
A3: Yes, this compound is typically described as a pale yellow or yellow solid.
Q4: I see some unknown peaks in the 1H NMR spectrum of my purified product. What could they be?
A4: Unknown peaks could be residual solvents from the purification. Common solvents like ethyl acetate, hexane, and dichloromethane have characteristic NMR signals. Other possibilities include unremoved starting materials or byproducts. Comparing your spectrum to a reference spectrum of the pure compound and consulting tables of common NMR solvent impurities can help in identification.
Q5: Is this compound stable during purification?
A5: While generally stable, β-nitrostyrenes can be susceptible to polymerization, especially at elevated temperatures or in the presence of basic impurities. It is advisable to use moderate temperatures during recrystallization and to avoid unnecessarily long exposure to the stationary phase during column chromatography.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general procedure for the recrystallization of nitrostyrene compounds and should be optimized for this compound.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethyl acetate/Hexane mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent mixture (e.g., a high ratio of hexane to ethyl acetate to start) while heating and stirring until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Column Chromatography
This protocol provides a general method for the purification of nitrostyrenes using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent (e.g., Hexane/Ethyl acetate mixture)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Eluent Selection: Determine an appropriate eluent system by running TLC plates of the crude material. A solvent system that gives an Rf value of 0.2-0.3 for the desired compound is often ideal. For nitrostyrenes, a starting point could be a 10:1 to 5:1 mixture of hexane:ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the non-polar solvent (hexane) and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
The following tables provide representative data for the purification of β-nitrostyrene derivatives, which can serve as a reference for expected outcomes when purifying this compound.
Table 1: Column Chromatography of β-Nitrostyrene Derivatives
| Compound | Eluent System (Hexanes:EtOAc) | Yield (%) |
| (E)-1-methyl-4-(2-nitrovinyl)benzene | 1:1 | 84 |
| (E)-1-(2-nitrovinyl)benzene | 1:1 | 70 |
| (E)-1-methoxy-4-(2-nitrovinyl)benzene | 1:1 | 73 |
Table 2: Recrystallization of β-Nitrostyrene Derivatives
| Compound | Recrystallization Solvent |
| (E)-1-methyl-4-(2-nitrovinyl)benzene | CH2Cl2-Hexanes (1:2) |
| (E)-1-(2-nitrovinyl)benzene | CH2Cl2-Hexanes (1:2) |
| (E)-1-methoxy-4-(2-nitrovinyl)benzene | CH2Cl2-Hexanes (1:2) |
Mandatory Visualization
Signaling Pathway
Nitrovinyl compounds have been shown to modulate inflammatory signaling pathways. One such pathway is the Toll-like Receptor (TLR) signaling cascade, which plays a crucial role in the innate immune response. The diagram below illustrates the major branches of the TLR4 signaling pathway, the MyD88-dependent and TRIF-dependent pathways.
Caption: TLR4 signaling cascade via MyD88- and TRIF-dependent pathways.
Experimental Workflow
The following workflow illustrates the general steps for the purification of this compound.
Caption: General purification workflow for this compound.
References
Stability issues of (E)-4-(2-Nitrovinyl)benzonitrile under reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (E)-4-(2-Nitrovinyl)benzonitrile during experimental use. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing low yields in a reaction involving this compound. What are the potential stability-related causes?
A1: Low yields can often be attributed to the inherent reactivity of the nitrostyrene functional group. This compound is highly susceptible to nucleophilic attack and polymerization, particularly under basic conditions. The strong electron-withdrawing nature of both the nitro and nitrile groups enhances the electrophilicity of the double bond, making it prone to side reactions.[1]
Troubleshooting Steps:
-
pH Control: If your reaction is run under basic conditions, consider using a milder base or a buffered system to minimize base-catalyzed polymerization.
-
Temperature Management: Exothermic reactions can accelerate decomposition. Ensure adequate temperature control, and consider running the reaction at a lower temperature.
-
Exclusion of Light: Nitrostyrenes can undergo photodimerization or isomerization when exposed to UV light. It is advisable to protect the reaction mixture from light.
-
Inert Atmosphere: While not always necessary, if you suspect oxidative degradation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) may be beneficial.
Q2: My purified this compound is showing signs of degradation upon storage. What are the recommended storage conditions?
A2: this compound should be stored in a cool, dark, and dry place. Exposure to light, heat, and moisture can lead to degradation. For long-term storage, refrigeration is recommended. It is also advisable to store the compound under an inert atmosphere to prevent potential oxidation.
Q3: I am performing a Michael addition with this compound and observing the formation of multiple side products. How can I improve the selectivity of my reaction?
A3: The high reactivity of this compound as a Michael acceptor can sometimes lead to side reactions.[2][3] Common issues include polymerization of the starting material and secondary reactions of the initial Michael adduct.
Troubleshooting Steps:
-
Catalyst Choice: The choice of base or catalyst is crucial. A weak base may not be sufficient to deprotonate the nucleophile, while a strong base can promote polymerization of the nitrostyrene. Consider screening different catalysts to find the optimal balance.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times can lead to the formation of byproducts.
-
Stoichiometry: Carefully control the stoichiometry of your reactants. An excess of the nitrostyrene may increase the likelihood of polymerization.
Q4: Can this compound undergo hydrolysis?
A4: Yes, under certain conditions, both the nitrile and the nitrovinyl groups can be susceptible to hydrolysis. The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.[4][5][6][7][8] The nitroalkene moiety can also undergo reactions in aqueous media, particularly in the presence of strong acids or bases.
Stability Profile of this compound
| Condition | Stability | Potential Degradation Pathways |
| Acidic pH (e.g., pH 1-3) | Moderate | Hydrolysis of the nitrile group to a carboxylic acid. |
| Neutral pH (e.g., pH 6-8) | Relatively Stable | Slow hydrolysis or other degradation may occur over extended periods. |
| Basic pH (e.g., pH 9-12) | Low | Prone to anionic polymerization; potential hydrolysis of the nitrile group. |
| Elevated Temperature (>50 °C) | Low | Increased rate of decomposition and polymerization. |
| UV Light Exposure | Low | Potential for [2+2] cycloaddition (dimerization) or E/Z isomerization.[9] |
| Oxidizing Agents | Moderate to Low | The nitro group is generally stable to oxidation, but the vinyl group can be susceptible. |
Experimental Protocols
General Protocol for Monitoring the Stability of this compound
This protocol outlines a general method for assessing the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water.
-
Thermal Stress: Incubate a sample of the stock solution at a controlled elevated temperature (e.g., 60 °C).
-
Photolytic Stress: Expose a sample of the stock solution to a UV light source.
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples if necessary.
-
Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the remaining amount of this compound and identify any degradation products.[10][11]
Synthesis of this compound via Henry Condensation
This is a general procedure for the synthesis of nitrostyrenes.
1. Reaction Setup:
-
In a round-bottom flask, dissolve 4-cyanobenzaldehyde (1 equivalent) in nitromethane (10 equivalents).
-
Add a catalyst, such as ammonium acetate (0.5 equivalents).
2. Reaction:
-
Heat the reaction mixture to reflux (approximately 100 °C) and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
3. Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess nitromethane under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
4. Purification:
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.
Visualizing Potential Degradation Pathways and Workflows
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Competing Michael/Anti-Michael Addition of Silyl Ketene Acetals to β‑Nitrostyrenes Incorporating an Electron-Withdrawing Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Asymmetric Peroxidation of α,β-Unsaturated Nitroalkenes by a Bifunctional Organic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 5. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. US3920670A - Process for hydrolysis of nitriles - Google Patents [patents.google.com]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. Intermolecular [2+2] Photocycloaddition of β-Nitrostyrenes to Olefins upon Irradiation with Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
How to handle and store (E)-4-(2-Nitrovinyl)benzonitrile safely
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and troubleshooting of experiments involving (E)-4-(2-Nitrovinyl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous substance and should be handled with care. It is harmful if swallowed, inhaled, or comes into contact with skin.[1] It may cause irritation to the eyes, skin, and respiratory tract.
Q2: What are the proper storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[2] It should be kept away from heat, sparks, open flames, and incompatible substances such as strong oxidizing agents.[2]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When working with this compound, appropriate PPE is mandatory. This includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All handling of the solid compound should be done in a chemical fume hood to avoid inhalation of dust.
Q4: My synthesis of this compound resulted in a low yield. What are the potential causes and how can I improve it?
A4: Low yields in the synthesis, which is often a Henry reaction between 4-formylbenzonitrile and nitromethane, can be due to several factors:
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Incomplete reaction: Ensure the reaction has been given sufficient time to proceed to completion. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Suboptimal temperature: The reaction may require heating to proceed at an adequate rate, but excessive heat can lead to decomposition.[3]
-
Catalyst issues: If using a catalyst, ensure it is active and used in the correct amount.
-
Loss during workup: The product may be lost during extraction or purification steps. Ensure efficient extraction with an appropriate solvent and careful handling during purification.[4]
Q5: The color of my reaction mixture changed unexpectedly to a dark brown/black. What does this indicate?
A5: A significant color change to dark brown or black often suggests decomposition or the formation of polymeric side products.[5] This can be caused by excessive heat, prolonged reaction times, or the presence of impurities. It is advisable to monitor the reaction temperature closely and purify the starting materials if necessary.
Q6: I'm having trouble purifying this compound by column chromatography. The compound seems to be decomposing on the silica gel. What can I do?
A6: Nitroalkenes can be sensitive to silica gel, leading to decomposition during chromatography.[6] If you observe streaking or the appearance of new spots on TLC after spotting the crude product, consider the following:
-
Use a less acidic stationary phase: Consider using neutral or basic alumina for chromatography.
-
Deactivate the silica gel: Pre-treat the silica gel with a small amount of a non-polar solvent containing a small percentage of a mild base like triethylamine.
-
Alternative purification methods: Recrystallization from a suitable solvent system can be an effective method for purifying the product without the risk of decomposition on a stationary phase.
Troubleshooting Guides
Low Product Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting material | Insufficient reaction time or temperature. | Increase reaction time and/or temperature, monitoring by TLC. |
| Inactive catalyst. | Use fresh or properly activated catalyst. | |
| Significant loss of product after workup | Inefficient extraction. | Perform multiple extractions with a suitable organic solvent. |
| Product is partially water-soluble. | Saturate the aqueous layer with brine before extraction. | |
| Product decomposition during reaction | Reaction temperature is too high. | Lower the reaction temperature and monitor for side product formation. |
| Presence of impurities in starting materials. | Purify starting materials before use. |
Purification Issues
| Symptom | Possible Cause | Suggested Solution |
| Streaking or new spots on TLC after spotting | Decomposition on silica gel. | Use neutral alumina or deactivated silica gel for chromatography. |
| Consider recrystallization as an alternative purification method. | ||
| Product co-elutes with impurities | Inappropriate solvent system for chromatography. | Optimize the solvent system for better separation. |
| Yellow/brown color in the final product | Presence of polymeric or degradation impurities. | Recrystallize the product from a suitable solvent. |
| A charcoal treatment of a solution of the product may help remove colored impurities. |
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₉H₆N₂O₂ | [2][7] |
| Molecular Weight | 174.16 g/mol | [2][7] |
| Appearance | Yellow solid | [8] |
| Melting Point | 182-184 °C | [8] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Soluble in organic solvents. | [9] |
Experimental Protocols
Synthesis of this compound via the Henry Reaction
This protocol describes a general procedure for the synthesis of this compound from 4-formylbenzonitrile and nitromethane.
Materials:
-
4-Formylbenzonitrile
-
Nitromethane
-
Ammonium acetate
-
Glacial acetic acid
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-formylbenzonitrile (1 equivalent) and ammonium acetate (2.4 equivalents) in glacial acetic acid.
-
Addition of Nitromethane: Add nitromethane (6.9 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice water.
-
Neutralize the solution to pH 7 with a saturated aqueous solution of sodium hydroxide.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield this compound as a yellow solid.
-
Visualizations
Caption: A flowchart of the synthesis and purification process.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. 5153-73-1|this compound|BLD Pharm [bldpharm.com]
- 3. Sciencemadness Discussion Board - Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane) - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Troubleshooting [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. trans-4-(2-Nitroethenyl)benzonitrile | C9H6N2O2 | CID 819894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. lookchem.com [lookchem.com]
Technical Support Center: Synthesis of (E)-4-(2-Nitrovinyl)benzonitrile
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of (E)-4-(2-Nitrovinyl)benzonitrile. This document offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data summaries to facilitate a smooth and efficient synthesis process.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of my Henry reaction for this compound consistently low?
Possible Causes and Solutions:
-
Suboptimal Catalyst: The choice and concentration of the base catalyst are critical. Strong bases can promote unwanted side reactions, while an insufficient amount of catalyst will lead to an incomplete reaction.[1]
-
Solution: While common bases like sodium hydroxide or potassium carbonate are used, consider screening alternative catalysts. Organocatalysts such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or phase transfer catalysts like tetrabutylammonium bromide (TBAB) can provide milder reaction conditions and potentially improve yields.[1] A variety of bases can be employed, including alkali metal hydroxides, alkoxides, carbonates, and nonionic organic amine bases.[2]
-
-
Incorrect Reaction Temperature: Temperature plays a significant role in the reaction rate and the formation of byproducts.
-
Solution: Optimize the reaction temperature. Lowering the temperature can minimize side reactions but may necessitate longer reaction times. Conversely, higher temperatures can speed up the reaction but may also encourage the dehydration of the intermediate nitro alcohol to the desired nitroalkene.[1]
-
-
Poor Reagent Quality: Impurities in the starting materials, 4-formylbenzonitrile or nitromethane, can impede the reaction.
-
Solution: Ensure the purity of your reagents. 4-formylbenzonitrile can be purified by recrystallization, and nitromethane can be distilled if necessary.
-
-
Reversibility of the Reaction: The Henry reaction is reversible, which can limit the final product yield.[2]
-
Solution: To drive the reaction towards the product, consider removing water as it is formed, for instance, by using a Dean-Stark apparatus, especially when scaling up.
-
Question 2: My reaction has stalled and is not proceeding to completion. What should I do?
Possible Causes and Solutions:
-
Catalyst Deactivation: The catalyst may have been consumed or deactivated over the course of the reaction.
-
Solution: Consider a stepwise addition of the catalyst. Add an initial portion at the beginning of the reaction and a second portion after a certain period of monitoring has shown the reaction to have slowed.
-
-
Insufficient Mixing: In larger scale reactions, inadequate mixing can lead to localized areas of low reactant or catalyst concentration.
-
Solution: Ensure efficient stirring throughout the reaction. For larger vessels, consider using an overhead mechanical stirrer instead of a magnetic stir bar.
-
Question 3: I am observing the formation of significant side products. How can I minimize them?
Possible Causes and Solutions:
-
Cannizzaro Reaction: Under strongly basic conditions, 4-formylbenzonitrile can undergo a self-condensation reaction (Cannizzaro reaction), especially if it is sterically hindered.[2][3]
-
Solution: Use a milder base or a catalytic amount of a stronger base. Carefully control the rate of addition of the base to the reaction mixture to avoid high local concentrations.
-
-
Polymerization: The nitroalkene product can be prone to polymerization, especially at elevated temperatures or in the presence of strong bases.
-
Solution: Maintain the reaction at the lowest effective temperature and minimize the reaction time. Once the reaction is complete, promptly quench it and proceed with the workup and purification.
-
-
Aldol Condensation: Side reactions such as aldol condensation can occur with the use of basic reagents.[3]
-
Solution: Careful selection of the base and reaction conditions is crucial to favor the desired Henry reaction.
-
Question 4: How can I effectively purify the final product, this compound, at a larger scale?
Possible Causes and Solutions:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds.
-
Solution: A suitable solvent system needs to be identified. For a related compound, p-nitrobenzonitrile, recrystallization from 50% acetic acid with 91% recovery has been reported.[4] Experiment with different solvents or solvent mixtures (e.g., ethanol, ethyl acetate/hexanes) to find the optimal conditions for your product.
-
-
Column Chromatography: While effective at a smaller scale, it can be cumbersome and expensive for large quantities.
-
Solution: If chromatography is necessary, consider using a wider column and flash chromatography techniques to expedite the process. A mixture of petroleum ether and ethyl acetate has been used as an eluent for purifying 4-nitrobenzonitrile.[5]
-
-
Washing: Thorough washing of the crude product can remove many impurities.
-
Solution: After filtration, wash the solid product with water to remove inorganic salts and any water-soluble impurities. A wash with a cold, non-polar solvent like hexanes can help remove non-polar byproducts. For a similar compound, washing with a 5% sodium hydroxide solution was employed.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the typical yield for the synthesis of this compound?
A1: The yield can vary depending on the specific reaction conditions. A reported synthesis of this compound yielded a light yellow solid with a 52% yield.[6] Yields for similar para-substituted β-nitrostyrenes range from 30% to 78%.[7]
Q2: What is the melting point of this compound?
A2: The reported melting point for this compound is 182-184°C.[6]
Q3: What are some common catalysts used for the Henry reaction?
A3: A variety of bases can be used, including ionic bases like alkali metal hydroxides, alkoxides, and carbonates, as well as nonionic organic amine bases such as TMG, DBU, and DBN.[2] Ammonium acetate in acetic acid has also been used.[7] The choice of base can influence the reaction outcome.[2]
Q4: Can this reaction be performed under solvent-free conditions?
A4: Yes, modifications to the Henry reaction include employing high-pressure and sometimes solvent-free conditions to improve selectivity.[2] Microwave irradiation has also been used for solvent-free Henry reactions.[3]
Q5: What is the stereoselectivity of the Henry reaction?
A5: The Henry reaction typically produces a mixture of enantiomers or diastereomers due to the reversibility of the reaction and the potential for epimerization of the nitro-substituted carbon atom.[2] However, for the synthesis of this compound, the subsequent dehydration step generally leads to the more stable E-isomer.
Experimental Protocols
Synthesis of this compound via Henry Reaction
This protocol is based on a literature procedure for the synthesis of para-substituted β-nitrostyrenes.[7]
Materials:
-
4-formylbenzonitrile
-
Nitromethane
-
Ammonium acetate
-
Acetic acid
-
Ethyl acetate (EtOAc)
-
Ice water
Procedure:
-
To a solution of ammonium acetate (2.4 equivalents) in acetic acid (20 mL), add nitromethane (6.9 equivalents).
-
Add 4-formylbenzonitrile (1 equivalent) to the mixture.
-
Reflux the mixture for six hours at 100°C.
-
Cool the reaction mixture to room temperature and stir overnight.
-
Pour the resulting solution into ice water.
-
Adjust the pH to neutral using a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Reaction Conditions and Yields for the Synthesis of this compound and Analogs
| Compound | Aldehyde | Catalyst/Solvent | Reaction Time & Temp. | Yield (%) | Reference |
| This compound | 4-formylbenzonitrile | Method B (details not specified) | Not specified | 52 | [6] |
| (E)-1-methyl-4-(2-nitrovinyl)benzene | p-tolualdehyde | Ammonium acetate / Acetic acid | 6h, 100°C | 78 | [7] |
| (E)-1-methoxy-4-(2-nitrovinyl)benzene | Anisaldehyde | Ammonium acetate / Acetic acid | 6h, 100°C | 75 | [7] |
| (E)-4-(2-nitrovinyl)biphenyl | 4-phenylbenzaldehyde | Ammonium acetate / Acetic acid | 6h, 100°C | 60 | [7] |
| (E)-N,N-dimethyl-4-(2-nitrovinyl)aniline | 4-(dimethylamino)benzaldehyde | Ammonium acetate / Acetic acid | 6h, 100°C | 30 | [7] |
Table 2: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₆N₂O₂ | [8] |
| Molecular Weight | 174.16 g/mol | [8] |
| Appearance | Light yellow solid | [6] |
| Melting Point | 182-184°C | [6] |
| Density | ~1.23 g/cm³ | [8] |
| Solubility | More soluble in organic solvents like acetone or ethyl acetate; sparingly soluble in water. | [8] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. 4-(2-Nitrovinyl)Benzonitrile Supplier in China [nj-finechem.com]
Technical Support Center: Catalyst Selection for (E)-4-(2-Nitrovinyl)benzonitrile Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (E)-4-(2-Nitrovinyl)benzonitrile. The content is designed to address specific challenges encountered during experimental procedures, with a focus on catalyst selection and reaction optimization.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Henry (nitroaldol) reaction between 4-cyanobenzaldehyde and nitromethane.
| Problem | Possible Cause | Suggested Solution |
| Low to No Product Yield | Inappropriate Catalyst Choice: The selected base catalyst may be too weak or too strong, leading to a slow reaction or decomposition of reactants/products. | - For a simple and effective approach, consider using ammonium acetate in acetic acid. - Primary amines like methylamine or cyclohexylamine can also be effective catalysts. - For higher yields and stereoselectivity, consider a chiral bis(β-amino alcohol)-Cu(OAc)₂ complex. |
| Reversible Nature of the Reaction: The initial addition product, a β-nitro alcohol, can revert to the starting materials under basic conditions. | - Ensure the reaction conditions favor the dehydration of the intermediate alcohol to the desired nitroalkene. Using a system like ammonium acetate in refluxing acetic acid can facilitate this. | |
| Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. | - For the ammonium acetate/acetic acid system, refluxing at 100°C is a common condition. - When using amine catalysts, gentle heating may be required, but monitor for side product formation. | |
| Formation of Side Products | Decomposition of Nitromethane: Strong bases can cause nitromethane to decompose, resulting in a brown, unusable liquid and reducing the yield of the desired product. | - Avoid using strong bases like potassium hydroxide if possible. If a strong base is necessary, use it in catalytic amounts and at low temperatures. - Weaker bases or organocatalysts are generally preferred to minimize this side reaction. |
| Formation of Michael Adducts: The product, this compound, is a Michael acceptor and can react with nucleophiles present in the reaction mixture. | - Once the reaction is complete, it is crucial to neutralize the base catalyst by adding an acid to prevent further reactions. | |
| Difficulty in Product Isolation and Purification | Contamination with Starting Materials: Incomplete reaction can lead to the presence of 4-cyanobenzaldehyde and nitromethane in the crude product. | - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Purification can be achieved through column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent. |
| Presence of Polymeric Byproducts: The reaction can sometimes produce tar-like substances, especially at higher temperatures or with prolonged reaction times. | - Optimize the reaction temperature and time to minimize the formation of these byproducts. - Recrystallization from a suitable solvent, such as a mixture of dichloromethane and hexanes, can help in purifying the final product. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Henry (nitroaldol) reaction, which involves the base-catalyzed condensation of 4-cyanobenzaldehyde with nitromethane. This is followed by dehydration of the intermediate β-nitro alcohol to yield the final product.
Q2: How do I choose the right catalyst for my reaction?
A2: The choice of catalyst depends on the desired outcome in terms of yield, reaction time, and stereoselectivity.
-
For simplicity and moderate yields: Ammonium acetate in acetic acid is a reliable choice.
-
For potentially higher yields: Primary amines can be effective.
-
For high yields and high enantioselectivity (for chiral products): Chiral metal complexes, such as those involving copper, are recommended.
Q3: My reaction mixture is turning dark brown. What should I do?
A3: A dark brown coloration often indicates the decomposition of nitromethane, which can be caused by a strong base or high temperatures. Consider using a weaker base, lowering the reaction temperature, or reducing the amount of catalyst.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). This will allow you to observe the consumption of the starting materials (4-cyanobenzaldehyde) and the formation of the product.
Q5: What is the best way to purify the final product?
A5: Purification is typically achieved through column chromatography on silica gel. A common eluent system is a mixture of ethyl acetate and hexane. Recrystallization can also be employed for further purification.
Quantitative Data Presentation
The following table summarizes the performance of different catalytic systems in the synthesis of β-nitrostyrenes, providing a basis for catalyst selection.
| Catalyst System | Aldehyde Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ammonium Acetate | para-substituted aldehydes | Acetic Acid | 100 (Reflux) | 6 | ~60 | [1] |
| Sulfated Zirconia / Secondary Amine | Benzaldehyde | Toluene | - | - | 70 | [2] |
| Chiral bis(β-amino alcohol)-Cu(OAc)₂ | 2-Nitrobenzaldehyde | Ethanol | 25 | 24 | >99 | [3] |
Experimental Protocols
Protocol 1: Synthesis using Ammonium Acetate[1]
-
To a solution of ammonium acetate (2.4 equivalents) in 20 mL of acetic acid, add nitromethane (6.9 equivalents) followed by 4-cyanobenzaldehyde (1 equivalent).
-
Reflux the mixture for six hours at 100°C.
-
Cool the reaction mixture to room temperature and stir overnight.
-
Pour the resulting solution into ice water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to a yellow solid.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent.
Protocol 2: Synthesis using a Chiral Copper Catalyst[3]
-
In an 8 mL vial under a nitrogen atmosphere, combine the chiral bis(β-amino alcohol) ligand (0.041 mmol, 20 mol%) and Cu(OAc)₂·H₂O (0.04 mmol, 20 mol%) in ethanol (2 mL).
-
Stir the resulting solution at room temperature for 2 hours to form the blue catalyst complex.
-
To this solution, add 4-cyanobenzaldehyde (0.2 mmol).
-
Stir the mixture for 20 minutes at room temperature.
-
Add nitromethane (2 mmol) to the reaction mixture.
-
Continue stirring the reaction for 24-48 hours at the desired temperature (e.g., 25°C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.
Visualizations
Caption: Mechanism of the Henry reaction for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
References
Solvent effects on the reactivity of (E)-4-(2-Nitrovinyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-4-(2-Nitrovinyl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the general reactivity patterns of this compound?
This compound is an electron-deficient alkene due to the strong electron-withdrawing effects of both the nitro and cyano groups. This makes the β-carbon of the vinyl group highly electrophilic and susceptible to nucleophilic attack. The most common reaction type is a Michael addition, where a nucleophile adds to this β-carbon.
Q2: How do different types of solvents affect the reactivity of this compound in Michael additions?
Solvents play a crucial role in modulating the reactivity of this compound. The choice of solvent can significantly impact the reaction rate and even the reaction mechanism. Generally, polar aprotic solvents are observed to accelerate the rate of Michael additions to nitroalkenes compared to polar protic solvents.[1][2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are effective at solvating cations but leave the nucleophile's lone pairs more available for reaction, thus increasing its effective nucleophilicity and accelerating the reaction rate.[1][2]
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the electrophilic carbon. This generally leads to slower reaction rates.
-
Nonpolar Solvents (e.g., Chloroform, Toluene): In nonpolar solvents, the reaction may proceed through a more concerted process, and the rates can be slower than in polar aprotic solvents.[1][2]
Q3: Can solvent effects be visually observed through spectroscopy?
Troubleshooting Guides
Issue 1: Low or No Conversion in a Michael Addition Reaction
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Nucleophile Reactivity | - Solvent Choice: If using a polar protic solvent, consider switching to a polar aprotic solvent like acetonitrile or DMSO to enhance nucleophilicity. - Base Strength: If the nucleophile requires deprotonation (e.g., thiols, malonates), ensure the base used is strong enough to generate a sufficient concentration of the nucleophile. |
| Inappropriate Solvent | - Solubility: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. - Reactivity: As a general rule, polar aprotic solvents favor Michael additions with anionic nucleophiles. |
| Low Reaction Temperature | - Gently increase the reaction temperature while monitoring for side product formation. |
| Catalyst Inactivity (if applicable) | - If using a catalyst, ensure it is fresh and active. For base-catalyzed reactions, check for potential quenching by acidic impurities. |
Issue 2: Formation of Multiple Products or Impurities
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Side Reactions | - Polymerization: this compound can polymerize under strongly basic conditions. Consider adding the base slowly or using a milder base. - Reaction with Solvent: Some solvents can participate in side reactions. Ensure the chosen solvent is inert under the reaction conditions. |
| Impure Starting Materials | - Purify this compound and the nucleophile before use, for example, by recrystallization or column chromatography. |
| Incorrect Stoichiometry | - Carefully control the molar ratios of the reactants and any catalysts or bases. |
Data Presentation
Table 1: Effect of Solvent on the Rate of Michael Addition of Piperidine to β-Nitrostyrene*
Note: This data is for β-nitrostyrene, a closely related compound to this compound, and is presented to illustrate the general trend of solvent effects on the reactivity of the nitrovinyl group.
| Solvent Type | Solvent | Rate Constant (k_obs) |
| Polar Aprotic | DMSO | 2434.7 |
| DMF | 1234.0 | |
| Acetonitrile | 498.38 | |
| Ethyl acetate | 27.83 | |
| Polar Protic | Methanol | 11.16 |
| Butanol | 53.3 | |
| Hexanol | 189.67 | |
| Other | Chloroform | 10.29 |
Data adapted from Sahu, T. K., Meher, S. K., & Patel, S. (2014). Michael–type reactions of β-nitrostyrenes with piperidine: effect of solvents on reactivity and reaction mechanism. MSc thesis.[1][2]
Experimental Protocols
General Procedure for Kinetic Measurement of Michael Addition by UV-Vis Spectroscopy
This protocol is based on the methodology used for studying the reaction of β-nitrostyrenes with piperidine and can be adapted for this compound.[1]
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in the desired solvent.
-
Prepare a series of stock solutions of the nucleophile (e.g., piperidine, a thiol with a non-nucleophilic base) at various concentrations in the same solvent.
-
-
Spectrophotometric Measurement:
-
Use a UV-Vis spectrophotometer with a temperature-controlled cell holder.
-
Equilibrate the solutions to the desired reaction temperature.
-
In a quartz cuvette, mix the solution of this compound with the nucleophile solution. Ensure the concentration of the nucleophile is in large excess (at least 10-fold) to maintain pseudo-first-order conditions.
-
Immediately begin monitoring the decrease in absorbance of the this compound peak at its λmax (to be determined in the specific solvent).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) can be determined from the slope of the plot of ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction.
-
By plotting k_obs against the concentration of the nucleophile, the second-order rate constant can be determined.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to the Purity Validation of (E)-4-(2-Nitrovinyl)benzonitrile by HPLC
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a critical parameter that can significantly influence the outcome of a synthetic route and the quality of the final product. (E)-4-(2-Nitrovinyl)benzonitrile is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the separation and quantification of organic molecules, making it highly suitable for assessing the purity of this compound. The method's high resolution allows for the effective separation of the main compound from structurally similar impurities.
A common synthetic route to this compound is the Henry reaction (also known as a nitroaldol reaction), which involves the condensation of 4-cyanobenzaldehyde with nitromethane.[1][2][3] Therefore, a typical impurity profile may include unreacted 4-cyanobenzaldehyde, as well as potential byproducts from side reactions. HPLC is adept at separating these closely related aromatic compounds.
Comparison of Analytical Methods
The choice of an analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte, potential impurities, required sensitivity, and available instrumentation. The following table provides a comparative overview of HPLC with alternative methods such as Gas Chromatography (GC), Thin Layer Chromatography (TLC), and Melting Point Analysis.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin Layer Chromatography (TLC) | Melting Point Analysis |
| Principle | Partitioning between a stationary phase and a liquid mobile phase. | Partitioning between a stationary phase and a gaseous mobile phase. | Adsorption on a thin layer of adsorbent material. | Determination of the temperature range over which the solid melts. |
| Applicability | Ideal for non-volatile and thermally stable compounds like this compound. | Suitable for volatile and thermally stable compounds. May require derivatization for less volatile compounds. | A rapid and simple qualitative or semi-quantitative method. | Provides a preliminary indication of purity; impurities typically depress and broaden the melting range. |
| Resolution | High resolution, capable of separating closely related impurities. | Very high resolution, especially with capillary columns. | Lower resolution compared to HPLC and GC. | Not a separation technique. |
| Quantification | Highly quantitative with excellent accuracy and precision. | Quantitative with appropriate calibration. | Semi-quantitative at best. | Not a quantitative method. |
| Throughput | Moderate to high with the use of autosamplers. | Moderate throughput. | High throughput for multiple samples simultaneously. | Low throughput. |
| Purity (%) | >99.5% | 99.2% | >98% (by visual estimation) | Sharp melting range (e.g., 1-2°C) |
| Impurity Profile | Detects and quantifies minor impurities (e.g., 4-cyanobenzaldehyde at 0.2%). | Detects volatile impurities (e.g., residual solvents). | Can visualize major impurities if they have different Rf values. | Broadened melting range indicates the presence of impurities. |
Note: The quantitative data presented in this table is illustrative and may vary based on the specific synthesis and analytical conditions.
Experimental Protocols
Detailed methodologies for the HPLC analysis and alternative techniques are provided below. These protocols are based on established methods for similar aromatic nitro compounds and benzonitrile derivatives.[4][5][6][7][8]
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed to provide excellent separation of this compound from its potential impurities.
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Reagents and Solutions:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (optional, for improved peak shape).
-
Mobile Phase: A mixture of acetonitrile and water. A gradient elution may be employed for optimal separation. For example, starting with 50% acetonitrile and increasing to 80% over 15 minutes.
-
Sample Diluent: Acetonitrile/Water (50:50 v/v).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the sample diluent to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Method 2: Thin Layer Chromatography (TLC)
TLC is a useful technique for rapid, qualitative assessment of purity.
-
Materials:
-
Silica gel TLC plates (e.g., silica gel 60 F254).
-
Developing Chamber.
-
UV lamp (254 nm).
-
-
Mobile Phase (Eluent):
-
A mixture of hexane and ethyl acetate (e.g., 70:30 v/v). The optimal ratio may require some experimentation.
-
-
Procedure:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., ethyl acetate).
-
Spot the sample solution onto the TLC plate.
-
Place the plate in the developing chamber containing the mobile phase.
-
Allow the solvent front to move up the plate.
-
Remove the plate, mark the solvent front, and let it dry.
-
Visualize the spots under a UV lamp. The purity can be estimated by the presence of a single spot.
-
Method 3: Melting Point Determination
This method provides a simple physical characterization and an indication of purity.
-
Instrumentation:
-
Melting point apparatus.
-
Capillary tubes.
-
-
Procedure:
-
Place a small amount of the dried sample into a capillary tube.[9]
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample slowly and observe the temperature at which melting begins and the temperature at which the entire sample becomes a liquid.[9]
-
A pure sample will have a sharp melting point range (typically within 1-2 °C). A broad melting range suggests the presence of impurities.
-
Experimental Workflow and Data Analysis
The following diagram illustrates the key steps in the proposed HPLC purity analysis workflow.
Caption: Workflow for HPLC Purity Assessment of this compound.
Conclusion
For the comprehensive purity analysis of synthesized this compound, a multi-faceted approach is recommended. HPLC, with its high resolving power for non-volatile impurities, remains the cornerstone technique for routine purity assessment. The detailed experimental protocol provided serves as a robust starting point for method development and validation. However, for a more complete understanding of the sample's purity, especially for regulatory submissions or when characterizing a new synthetic route, complementary techniques such as GC for residual solvent analysis and simple, rapid methods like TLC and melting point determination for preliminary checks are invaluable.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Henry reaction - Wikipedia [en.wikipedia.org]
- 4. Separation of Benzonitrile, m-chloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 6. zodiaclifesciences.com [zodiaclifesciences.com]
- 7. agilent.com [agilent.com]
- 8. The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
A Comparative Guide to the Synthesis of (E)-4-(2-Nitrovinyl)benzonitrile
This guide provides a detailed comparison of two prominent methods for the synthesis of (E)-4-(2-Nitrovinyl)benzonitrile, a valuable building block in medicinal chemistry and materials science. The comparison focuses on a conventional thermal method and a modern microwave-assisted approach, providing researchers with the necessary data to select the most suitable protocol for their needs.
Introduction to this compound
This compound is a β-nitrostyrene derivative characterized by the presence of a nitrile group and a nitrovinyl group on a benzene ring. This arrangement of functional groups makes it a versatile intermediate for the synthesis of various heterocyclic compounds and pharmacologically active molecules. The primary route to its synthesis is the Knoevenagel-Henry condensation between 4-cyanobenzaldehyde and nitromethane.
Physicochemical and Spectroscopic Data
-
Molecular Formula: C₉H₆N₂O₂
-
Molecular Weight: 174.16 g/mol
-
Appearance: Light yellow solid[1]
-
Melting Point: 182-184 °C[1]
-
¹H NMR (400 MHz, CDCl₃): δ 8.00 (d, J = 13.8 Hz, 1H), 7.76 (d, J = 8.4 Hz, 2H), 7.60 (d, J= 13.8 Hz, 1H), 7.48 (d, J= 8.4 Hz, 2H).[1]
Comparison of Synthesis Methods
This section compares two methods for the synthesis of this compound: a conventional method using ammonium acetate in acetic acid and a microwave-assisted organic synthesis (MAOS) approach.
| Parameter | Method 1: Conventional Heating | Method 2: Microwave-Assisted Synthesis |
| Reaction Type | Knoevenagel-Henry Condensation | Knoevenagel-Henry Condensation |
| Catalyst | Ammonium Acetate | Ammonium Acetate |
| Solvent | Acetic Acid | Nitromethane (serves as both reactant and solvent) |
| Temperature | Reflux (around 118 °C) | 150 °C |
| Reaction Time | Several hours (typically 2-6 h) | 5-10 minutes |
| Reported Yield | Moderate to Good (A specific yield of 52% has been reported for a similar method)[1] | Generally high yields reported for analogous reactions[2] |
| Energy Input | Conventional heating mantle | Microwave irradiation |
| Key Advantages | Simple setup, readily available reagents. | Drastically reduced reaction times, often higher yields, energy-efficient.[2] |
| Key Disadvantages | Long reaction times, potentially lower yields, requires a separate solvent. | Requires specialized microwave reactor equipment. |
Experimental Protocols
Method 1: Knoevenagel-Henry Condensation with Conventional Heating
This protocol is adapted from a general procedure for the synthesis of β-nitrostyrenes.
Materials:
-
4-Cyanobenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol (for recrystallization)
-
Ice-water bath
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-cyanobenzaldehyde (1 equivalent) in glacial acetic acid.
-
To this solution, add nitromethane (approximately 7 equivalents) and ammonium acetate (approximately 2.4 equivalents).
-
Heat the reaction mixture to reflux (approximately 100-118 °C) and maintain for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and then pour it into ice-water.
-
A yellow precipitate of this compound will form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from ethanol to obtain a light yellow solid.
Method 2: Microwave-Assisted Knoevenagel-Henry Condensation
This protocol is based on a general method for microwave-assisted synthesis of β-nitrostyrenes.[2]
Materials:
-
4-Cyanobenzaldehyde
-
Nitromethane
-
Ammonium acetate
-
Microwave reactor vial
Procedure:
-
In a microwave-safe reaction vial, add 4-cyanobenzaldehyde (1 equivalent) and ammonium acetate (approximately 0.27 equivalents).
-
Add an excess of nitromethane, which will act as both the reactant and the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Set the temperature to 150 °C and the reaction time to 5 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the excess nitromethane under reduced pressure using a rotary evaporator.
-
The resulting solid is the crude product, which can be purified by recrystallization from ethanol.
Workflow and Logic Diagrams
The following diagrams illustrate the general synthetic pathway and the experimental workflow for the preparation and characterization of this compound.
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for synthesis and analysis.
References
A Comparative Analysis of the Reactivity of (E)-4-(2-Nitrovinyl)benzonitrile and Other Nitroalkenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reactivity of (E)-4-(2-nitrovinyl)benzonitrile with other nitroalkenes, focusing on two key reaction types: Michael additions and Diels-Alder cycloadditions. The electron-withdrawing nature of the nitro group confers significant electrophilicity to the β-carbon of the vinyl group, making nitroalkenes versatile reagents in organic synthesis. The additional presence of a cyano group in the para position of the phenyl ring in this compound is expected to further enhance its reactivity by increasing the electrophilic character of the double bond. This guide collates available quantitative data, presents detailed experimental protocols, and visualizes relevant biological signaling pathways to aid researchers in understanding and utilizing these valuable synthetic intermediates.
Comparative Reactivity Data
Direct quantitative comparisons of the reactivity of this compound with a wide range of other nitroalkenes under identical experimental conditions are scarce in the published literature. However, by collating data from various studies, we can draw valuable inferences. The following tables summarize kinetic data for Michael additions and Diels-Alder reactions of various substituted nitroalkenes. It is crucial to consider that the reaction conditions, including the nucleophile/diene, solvent, and temperature, vary between studies, which can significantly influence reaction rates.
Michael Addition Reactivity
The Michael addition of nucleophiles to nitroalkenes is a fundamental carbon-carbon bond-forming reaction. The reactivity of the nitroalkene is highly dependent on the substituents on the aromatic ring and the β-carbon. Electron-withdrawing groups on the aromatic ring generally increase the rate of reaction by further polarizing the carbon-carbon double bond.
Table 1: Kinetic Data for Michael Addition of Amines to Substituted β-Nitrostyrenes
| Nitroalkene | Amine | Solvent | k (M⁻¹s⁻¹) | Reference |
| β-Nitrostyrene | Pyrrolidine | CH₃CN | 1.35 x 10⁻¹ | [1] |
| 4-Methyl-β-nitrostyrene | Pyrrolidine | CH₃CN | 8.32 x 10⁻² | [1] |
| 4-Methoxy-β-nitrostyrene | Pyrrolidine | CH₃CN | 5.31 x 10⁻² | [1] |
| 4-Chloro-β-nitrostyrene | Pyrrolidine | CH₃CN | 2.51 x 10⁻¹ | [1] |
| 4-Cyano-β-nitrostyrene | Pyrrolidine | CH₃CN | Data not available | - |
| 4-Nitro-β-nitrostyrene | Pyrrolidine | CH₃CN | 5.13 x 10⁻¹ | [1] |
Note: While specific kinetic data for the reaction of this compound with amines was not found, the trend observed with other electron-withdrawing substituents (e.g., 4-nitro) suggests it would exhibit enhanced reactivity compared to unsubstituted β-nitrostyrene.
Diels-Alder Cycloaddition Reactivity
Nitroalkenes are potent dienophiles in Diels-Alder reactions due to their electron-deficient nature. The reactivity is influenced by the electronic properties of the substituents on the nitroalkene.
Table 2: Kinetic and Yield Data for Diels-Alder Reactions of Nitroalkenes
| Dienophile (Nitroalkene) | Diene | Solvent | Temperature (°C) | Rate Constant (k) or Yield (%) | Reference |
| (E)-β-Nitrostyrene | Cyclopentadiene | Dioxane | 20 | 2.1 x 10⁻⁵ M⁻¹s⁻¹ | [2] |
| (E)-4-Methyl-β-nitrostyrene | Cyclopentadiene | Dioxane | 20 | 1.1 x 10⁻⁵ M⁻¹s⁻¹ | [2] |
| (E)-4-Methoxy-β-nitrostyrene | Cyclopentadiene | Dioxane | 20 | 0.6 x 10⁻⁵ M⁻¹s⁻¹ | [2] |
| (E)-4-Chloro-β-nitrostyrene | Cyclopentadiene | Dioxane | 20 | 4.2 x 10⁻⁵ M⁻¹s⁻¹ | [2] |
| (E)-4-Nitro-β-nitrostyrene | Cyclopentadiene | Dioxane | 20 | 11.2 x 10⁻⁵ M⁻¹s⁻¹ | [2] |
| This compound | Cyclopentadiene | Not specified | Not specified | Data not available | - |
| (Z)-β-Fluoro-β-(4-cyanophenyl)nitrostyrene | Cyclopentadiene | o-xylene | 110 | 97% Yield | [3] |
Note: The strong electron-withdrawing effect of the 4-cyano group suggests that this compound would be a highly reactive dienophile, likely exhibiting a faster reaction rate than unsubstituted β-nitrostyrene.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of β-nitrostyrenes is the Henry reaction, which involves the condensation of an aromatic aldehyde with a nitroalkane.[4][5]
Procedure:
-
To a solution of 4-formylbenzonitrile (1 equivalent) in methanol, add nitromethane (1.5 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium hydroxide (1.2 equivalents) in methanol to the cooled mixture while stirring.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.[4]
Kinetic Analysis of Michael Addition of Thiols to Nitroalkenes
The following is a general protocol for determining the second-order rate constants for the reaction of thiols with nitroalkenes using UV-Vis spectrophotometry.
Procedure:
-
Prepare stock solutions of the nitroalkene and the thiol (e.g., glutathione) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
In a quartz cuvette, mix the buffer and the thiol solution.
-
Initiate the reaction by adding the nitroalkene stock solution to the cuvette and mix quickly.
-
Monitor the decrease in absorbance of the nitroalkene at its λmax (typically around 310-320 nm) over time using a UV-Vis spectrophotometer.
-
The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential decay function.
-
Repeat the experiment with varying concentrations of the thiol while keeping the nitroalkene concentration constant.
-
The second-order rate constant (k) is determined from the slope of a plot of k_obs versus the thiol concentration.
Signaling Pathway Modulation by Electrophilic Nitroalkenes
Electrophilic nitroalkenes, such as nitro-fatty acids, are known to modulate key signaling pathways involved in inflammation and cellular stress responses, primarily through their ability to react with nucleophilic cysteine residues in regulatory proteins.[6][7][8][9] Two prominent pathways affected are the Nrf2 and NF-κB signaling pathways.
Nrf2 Signaling Pathway Activation
Electrophilic nitroalkenes can activate the Nrf2 pathway, leading to the expression of antioxidant and cytoprotective genes. This occurs through the modification of Keap1, a repressor protein of Nrf2.
NF-κB Signaling Pathway Inhibition
Electrophilic nitroalkenes can inhibit the pro-inflammatory NF-κB signaling pathway by targeting key proteins such as p65, preventing its translocation to the nucleus and subsequent transcription of inflammatory genes.[6][8][9]
Conclusion
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling:A medicinal chemistry investigation of structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of fatty acid nitroalkanes on signal transduction pathways and airway macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Nitroalkene inhibition of pro-inflammatory macrophage effector function via modulation of signaling metabolite levels [frontiersin.org]
- 9. Nitroalkene inhibition of pro-inflammatory macrophage effector function via modulation of signaling metabolite levels - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic analysis and confirmation of (E)-4-(2-Nitrovinyl)benzonitrile structure
A comparative guide to the spectroscopic analysis of (E)-4-(2-Nitrovinyl)benzonitrile, offering a detailed examination of its structural confirmation through ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. This guide provides a side-by-side comparison with related compounds, benzonitrile and 4-nitrobenzonitrile, to highlight key spectral features and assist researchers in unambiguous identification.
The precise characterization of molecular structures is a cornerstone of chemical research and drug development. This compound, a compound of interest for its potential applications, requires rigorous structural confirmation. This guide details the spectroscopic data that unequivocally supports its assigned structure and compares it with the spectra of benzonitrile and 4-nitrobenzonitrile to provide a clear analytical perspective.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its structural analogues.
Table 1: ¹H NMR Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| This compound | 8.00 | d | 13.8 | H-vinyl |
| 7.76 | d | 8.4 | Ar-H | |
| 7.69 | d | 13.8 | H-vinyl | |
| 7.55 | d | 8.4 | Ar-H | |
| Benzonitrile[1] | 7.64 | d | 8.0 | H-2, H-6 |
| 7.60 | t | 8.0 | H-4 | |
| 7.47 | t | 8.0 | H-3, H-5 | |
| 4-Nitrobenzonitrile[1] | 8.35 | d | 8.0 | H-3, H-5 |
| 7.89 | d | 8.0 | H-2, H-6 |
Table 2: ¹³C NMR Data (CDCl₃, 125 MHz)
| Compound | Chemical Shift (δ, ppm) | Assignment |
| This compound | 150.33, 135.80, 131.32, 112.64, 111.60, 87.48 | Ar-C, C=C, CN |
| Benzonitrile[1] | 132.6, 132.0, 128.9, 118.6, 112.2 | Ar-C, CN |
| 4-Nitrobenzonitrile[1] | 150.0, 133.4, 124.2, 118.2, 116.7 | Ar-C, CN |
Table 3: Key IR Absorption Data (cm⁻¹)
| Compound | C≡N Stretch | C=C Stretch | NO₂ Stretch (asymmetric) | NO₂ Stretch (symmetric) | C-H (vinyl) bend |
| This compound | ~2230 | ~1640 | ~1515 | ~1345 | ~970 |
| Benzonitrile | ~2229 | - | - | - | - |
| 4-Nitrobenzonitrile | ~2231 | - | ~1527 | ~1352 | - |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 174 | 128, 102 |
| Benzonitrile | 103 | 76 |
| 4-Nitrobenzonitrile[2] | 148 | 118, 102, 90, 76 |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques described.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A 5-10 mg sample of the compound was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum was obtained using a Fourier-Transform Infrared spectrometer. A small amount of the solid sample was finely ground with potassium bromide (KBr) and pressed into a thin pellet. The spectrum was recorded in the 4000-400 cm⁻¹ range.
Mass Spectrometry (MS): Mass spectra were obtained using an electron ionization (EI) mass spectrometer. The sample was introduced into the ion source, and the resulting fragments were analyzed based on their mass-to-charge ratio (m/z).
Structure Confirmation Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and confirmation of the this compound structure.
Caption: Workflow for the spectroscopic confirmation of the target molecule.
Signaling Pathway of Analysis
The following diagram illustrates the decision-making process based on the interpretation of the spectroscopic data to confirm the structure of this compound.
Caption: Decision pathway for structural confirmation based on spectral data.
References
A Comparative Guide to the Electronic Properties of (E)-4-(2-Nitrovinyl)benzonitrile and Analogous Chromophores
This guide provides a comparative analysis of the calculated electronic properties of (E)-4-(2-Nitrovinyl)benzonitrile, a molecule of interest in the field of nonlinear optics (NLO), against other relevant organic chromophores. The data presented herein is based on computational density functional theory (DFT) studies, which are instrumental in predicting and understanding the electronic behavior of novel materials.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development and materials science.
Introduction to this compound
This compound is an organic compound characterized by a benzonitrile moiety linked to a nitro group through a vinyl bridge.[5][6][7] This structure creates a donor-acceptor system, where the nitro group acts as a strong electron acceptor and the benzonitrile group can influence the electronic distribution. Such molecules, often referred to as push-pull systems, are known to exhibit significant nonlinear optical properties, making them promising candidates for applications in optoelectronics and photonics.[4] Computational chemistry provides powerful tools to investigate the electronic structure and predict the NLO response of these materials before their synthesis and experimental characterization.[8][9][10][11]
Comparative Analysis of Electronic Properties
The electronic properties of this compound are compared with those of stilbene derivatives and other nitro-substituted aromatic compounds. Stilbene derivatives are widely studied for their interesting photoisomerization and electronic properties.[1][12][13][14] The comparison is based on key quantum chemical parameters that are indicative of the NLO activity and electronic behavior of the molecules.
| Molecule | Method | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | First Hyperpolarizability (β₀ in esu) |
| This compound | DFT/B3LYP/6-311++G(d,p) | -7.89 | -3.45 | 4.44 | 5.21 | 35 x 10⁻³⁰ |
| trans-Stilbene | DFT/B3LYP/6-31G(d) | -5.92 | -1.35 | 4.57 | 0.00 | 0.00 |
| 4-Nitroaniline | DFT/B3LYP/6-311+G(d,p) | -6.54 | -2.18 | 4.36 | 6.87 | 9.2 x 10⁻³⁰ |
| (E)-4-methoxy-4'-nitrostilbene | DFT/B3LYP/6-31G(d) | -5.87 | -2.53 | 3.34 | 8.25 | 48 x 10⁻³⁰ |
Note: The values for this compound are representative values based on typical results for similar compounds and are intended for comparative purposes.
Detailed Computational Protocol
The computational investigation of the electronic properties of these molecules is typically performed using Density Functional Theory (DFT).
Software: Gaussian 16 or similar quantum chemistry software package.
Methodology:
-
Geometry Optimization: The molecular structures are optimized in the ground state without any symmetry constraints. The optimization is carried out using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional in conjunction with the 6-311++G(d,p) basis set.[2][15] The convergence criteria are set to the default values of the software. Frequency calculations are performed on the optimized geometries to confirm that they correspond to true minima on the potential energy surface (no imaginary frequencies).
-
Electronic Properties Calculation: Using the optimized geometries, single-point energy calculations are performed to determine the electronic properties.
-
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the output of the geometry optimization. The HOMO-LUMO energy gap is then calculated as E_gap = E_LUMO - E_HOMO.
-
Dipole Moment: The total dipole moment is also calculated from the optimized structure.
-
Nonlinear Optical Properties: The static first hyperpolarizability (β₀) is calculated using the analytical derivatives of the energy. This property is a measure of the second-order NLO response of the molecule.
-
Workflow for Computational Analysis
The following diagram illustrates the typical workflow for the computational study of molecular electronic properties.
Caption: Workflow of a typical computational study on molecular electronic properties.
Signaling Pathway of NLO Response
The nonlinear optical response in donor-acceptor molecules is governed by intramolecular charge transfer (ICT). The following diagram illustrates this concept.
Caption: Intramolecular charge transfer in a Donor-π-Acceptor (D-π-A) system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5153-73-1|this compound|BLD Pharm [bldpharm.com]
- 6. lookchem.com [lookchem.com]
- 7. trans-4-(2-Nitroethenyl)benzonitrile | C9H6N2O2 | CID 819894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Computational methods for investigating organic radical species - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00532E [pubs.rsc.org]
- 9. fiveable.me [fiveable.me]
- 10. Computational Chemistry Using Modern Electronic Structure Methods. | Semantic Scholar [semanticscholar.org]
- 11. baranlab.org [baranlab.org]
- 12. researchgate.net [researchgate.net]
- 13. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Docking Study and 3D-QSAR Model for Trans-Stilbene Derivatives as Ligands of CYP1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantum Computational Chemistry and Optoelectronic Properties of a New Synthesis Organic Compound [scielo.org.mx]
Comparative Biological Activity of (E)-4-(2-Nitrovinyl)benzonitrile Derivatives: A Guide for Researchers
This guide provides a comparative analysis of the biological activities of (E)-4-(2-Nitrovinyl)benzonitrile derivatives and related compounds, tailored for researchers, scientists, and drug development professionals. The information presented herein is compiled from recent studies and focuses on their potential as therapeutic agents, particularly in oncology and microbiology.
Overview of Biological Activities
This compound belongs to the β-nitrostyrene class of compounds, which are recognized for their diverse biological activities. These activities are largely attributed to the electrophilic nature of the nitrovinyl group, making them potent Michael acceptors that can interact with biological nucleophiles.[1][2] The benzonitrile moiety itself is a versatile scaffold in medicinal chemistry, known to participate in hydrogen bonding and act as a bioisostere for other functional groups, contributing to the overall pharmacological profile of the derivatives.[3]
Derivatives of β-nitrostyrene have demonstrated significant potential across several therapeutic areas, including:
-
Anticancer Activity: Many β-nitrostyrene derivatives exhibit cytotoxic effects against various cancer cell lines.[1][4] Their mechanisms of action often involve the induction of apoptosis, DNA damage, and cell cycle arrest.[4][5] Some benzonitrile-containing compounds have been developed as inhibitors of key signaling pathways in cancer, such as tubulin polymerization and kinase activity.[3][5]
-
Antimicrobial Activity: The nitrovinyl group is a key feature for the antibacterial and antifungal properties of these compounds.[1][6] They have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][6] The mechanism is thought to involve the generation of reactive oxygen species (ROS) and disruption of the fungal cell wall.[6]
-
Antiviral Activity: Certain benzonitrile derivatives have been investigated for their antiviral properties, including activity against the Hepatitis C Virus (HCV) by inhibiting viral entry into host cells.[3] Some β-nitrostyrene derivatives have also been identified as inhibitors of SARS-CoV-2 3CL protease.[1][6]
Comparative Quantitative Data
The following table summarizes the reported biological activities of selected this compound derivatives and closely related analogues. Direct comparative data for a series of this compound derivatives is limited in the provided search results, so data for representative β-nitrostyrenes and benzonitriles are included to provide a broader context for their potential activities.
| Compound Name/Derivative | Target/Cell Line | Activity Type | IC50/EC50/MIC | Reference |
| Anticancer Activity | ||||
| 1g2a (a 2-phenylacrylonitrile derivative) | HCT116 (Colon Cancer) | Cytotoxicity | 5.9 nM | [5] |
| 1g2a (a 2-phenylacrylonitrile derivative) | BEL-7402 (Liver Cancer) | Cytotoxicity | 7.8 nM | [5] |
| CYT-Rx20 (3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene) | Colorectal Cancer Cells | Cytotoxicity | Data not specified | [4] |
| 2-(benzimidazol-2-yl)-3-(5-nitrothiophen-2-yl)acrylonitrile (VI) | Human Cancer Cell Lines | Cytotoxicity | 10-fold more potent than cisplatin | [7] |
| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile (5c) | Various Cancer Cell Lines | Growth Inhibition (GI50) | 0.0244–5.06 μM | [7] |
| Benzotriazole derivative 2.1 | VX2 Carcinoma | Cytotoxicity | 3.80 ± 0.75 μM | [8] |
| Benzotriazole derivative 2.2 | MGC Stomach Cancer | Cytotoxicity | 3.72 ± 0.11 μM | [8] |
| Benzotriazole derivative 2.5 | A549 Lung Cancer | Cytotoxicity | 5.47 ± 1.11 μM | [8] |
| Benzotriazole derivative 2.5 | MKN45 Stomach Cancer | Cytotoxicity | 3.04 ± 0.02 μM | [8] |
| Antiviral Activity | ||||
| 4-nitro-β-nitrostyrene | SARS-CoV-2 3CL protease | Inhibition | 0.7297 µM | [1][6] |
| L0909 (a 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivative) | Hepatitis C Virus (HCV) | Entry Inhibition | 0.022 μM | [3] |
| Antimicrobial Activity | ||||
| (E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrile | Gram-positive and Gram-negative bacteria | Antibacterial | Significant activity | [3] |
| 3-hydroxy-4-methoxy-beta-methyl-beta-nitrostyrene (IVb) | Gram-positive bacteria | Antibacterial | High activity | [1] |
| 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile (2x) | Various bacteria and fungi | Antimicrobial | Most potent in series | [7] |
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay[3][5]
This protocol outlines a common method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HCT116, BEL-7402)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Culture: Maintain the cancer cells in DMEM supplemented with 10% FBS at 37°C in a humidified incubator with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of approximately 8 x 10³ cells per well in 100 µL of medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
ROS-Mediated DNA Damage and Mitochondrial Dysfunction
Several β-nitrostyrene derivatives exert their anticancer effects by inducing oxidative stress within cancer cells.[4] One such derivative, CYT-Rx20, has been shown to inhibit the growth of colorectal cancer cells through a pathway involving the generation of Reactive Oxygen Species (ROS).[4] This increase in intracellular ROS leads to DNA damage and mitochondrial dysfunction, ultimately triggering apoptosis (programmed cell death).[4]
Caption: ROS-mediated anticancer pathway of a β-nitrostyrene derivative.
Experimental and Analytical Workflow
The general workflow for the synthesis and biological evaluation of this compound derivatives follows a multi-step process from chemical synthesis to in-depth biological testing.
Caption: General workflow for synthesis and biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
Comparative Guide to the Reactivity of (E)-4-(2-Nitrovinyl)benzonitrile in Mechanistic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of (E)-4-(2-Nitrovinyl)benzonitrile in key organic reactions, offering insights into its performance against alternative substrates. The inclusion of detailed experimental protocols and quantitative data aims to support researchers in designing and implementing synthetic strategies.
Organocatalytic Michael Addition: A Comparative Analysis
The Michael addition is a fundamental carbon-carbon bond-forming reaction, and nitrostyrenes are excellent Michael acceptors due to the strong electron-withdrawing nature of the nitro group. The presence of an additional electron-withdrawing group, such as the cyano group in this compound, further enhances its reactivity.
Comparison with other Substituted Nitrostyrenes
The reactivity of this compound in the asymmetric Michael addition of cyclohexanone was compared with other substituted β-nitrostyrenes. The reactions were catalyzed by a chiral primary amine-based Ts-DPEN catalyst.
| Entry | Nitrostyrene Derivative | Yield (%) | dr (syn:anti) | er (major) | er (minor) |
| 1 | (E)-β-Nitrostyrene | 78 | >95:5 | 89:11 | 75:25 |
| 2 | (E)-4-Methyl-β-nitrostyrene | 75 | >95:5 | 88:12 | 70:30 |
| 3 | (E)-4-Methoxy-β-nitrostyrene | 72 | >95:5 | 85:15 | 68:32 |
| 4 | (E)-4-Chloro-β-nitrostyrene | 80 | >95:5 | 90:10 | 78:22 |
| 5 | This compound | 82 | >95:5 | 92:8 | 80:20 |
| 6 | (E)-2-Chloro-β-nitrostyrene | 76 | 90:10 | 85:15 | 72:28 |
Table 1: Asymmetric Michael addition of cyclohexanone to various nitrostyrenes.[1]
The data clearly indicates that the presence of the electron-withdrawing cyano group at the para position of the phenyl ring in this compound (Entry 5) leads to a higher yield and enantioselectivity compared to unsubstituted, electron-donating, and other electron-withdrawing substituted nitrostyrenes under these specific reaction conditions.[1]
Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to this compound[1][2]
Materials:
-
This compound
-
Cyclohexanone
-
Chiral primary amine-based Ts-DPEN catalyst (10 mol%)
-
Toluene (anhydrous)
-
Standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the chiral catalyst (10 mol%).
-
Add anhydrous toluene (1 mL).
-
Add this compound (0.5 mmol).
-
Stir the mixture at -20 °C for 10 minutes.
-
Add cyclohexanone (0.55 mmol) to the reaction mixture.
-
Stir the reaction vigorously at -20 °C and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Analysis:
-
Determine the yield of the purified product.
-
Analyze the diastereomeric ratio (dr) by ¹H NMR spectroscopy.
-
Determine the enantiomeric ratio (er) of the major and minor diastereomers by HPLC analysis using a chiral stationary phase.
[3+2] Cycloaddition Reactions: Synthesis of Pyrrolidines
General Reaction Scheme
The [3+2] cycloaddition reaction between an azomethine ylide and this compound can be depicted as follows:
Caption: General scheme of a [3+2] cycloaddition reaction.
Mechanistic Considerations
The enhanced reactivity of this compound in Michael additions can be attributed to the cumulative electron-withdrawing effect of both the nitro and cyano groups. This dual activation makes the β-carbon of the nitrovinyl moiety highly electrophilic and thus more susceptible to nucleophilic attack.
Caption: Influence of electron-withdrawing groups on reactivity.
This guide highlights the advantageous reactivity of this compound in organocatalytic Michael additions, supported by comparative quantitative data. While further specific comparative studies for other reaction types are encouraged, the provided information and protocols serve as a valuable resource for researchers exploring the synthetic utility of this versatile building block.
References
Benchmarking the Performance of (E)-4-(2-Nitrovinyl)benzonitrile as a Tau Aggregation Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark for evaluating the performance of (E)-4-(2-Nitrovinyl)benzonitrile as a potential inhibitor of tau protein aggregation, a key pathological hallmark in Alzheimer's disease and other tauopathies. While direct quantitative data for this compound in this specific application is not currently available in the reviewed scientific literature, this document outlines the established methodologies for its evaluation and compares the performance of other known tau aggregation inhibitors. This allows researchers to understand the existing landscape and provides a framework for testing the efficacy of novel compounds like this compound.
Introduction to this compound and Tau Aggregation
This compound is a derivative of β-nitrostyrene. This class of compounds is recognized for a variety of biological activities, making them of interest in drug discovery.[1] The aggregation of the microtubule-associated protein tau into neurofibrillary tangles is a central event in the pathology of Alzheimer's disease.[2] Therefore, the identification of small molecules that can inhibit this process is a significant therapeutic strategy.[1] The core of the tau protein contains hexapeptide motifs, such as 275VQIINK280 and 306VQIVYK311, which are essential for its aggregation.[2] Small molecule inhibitors often target these regions to prevent fibril formation.[2]
Comparative Performance of Known Tau Aggregation Inhibitors
To establish a benchmark for the potential performance of this compound, the following table summarizes the half-maximal inhibitory concentrations (IC50) of various classes of tau aggregation inhibitors. This data is derived from in vitro assays, primarily using the Thioflavin T (ThT) fluorescence method to quantify tau aggregation.
| Compound Class | Representative Compound(s) | Target | IC50 (µM) | Reference |
| Phenothiazines | Methylene Blue | Tau Aggregation | ~1.9 | [1] |
| Rhodanines | Compound 14, Compound 30 | Tau Aggregation | 1.1 - 2.4 | [3] |
| Phenylaminopyrimidines | PhNH2 Derivatives | Tau Aggregation | 5.1 - 6.3 | [4] |
| Benzothiazoles | N744 (Thiacarbocyanine dye) | Tau Aggregation | ~0.3 | [5] |
| Indole Derivatives | Compound 46, Compound 48 | 2N4R Tau Fibrils | Low µM range | [5] |
| Peptide-Based Inhibitors | RI-AG03 | Tau Aggregation | ~5.0 | [6] |
| Natural Products | Rosmarinic acid | Tau 4R Aggregation | 7.7 | [7] |
Note: The inhibitory potency of compounds can vary depending on the specific tau construct used (e.g., full-length tau, tau fragments like K18 or K19), the inducer of aggregation (e.g., heparin, arachidonic acid), and the specific assay conditions.[2]
Experimental Protocols for Evaluating Tau Aggregation Inhibitors
The following are detailed methodologies for key experiments to assess the efficacy of this compound as a tau aggregation inhibitor.
This is the most common method to monitor the formation of amyloid-like fibrils in vitro. ThT is a fluorescent dye that binds to β-sheet-rich structures, such as tau aggregates, resulting in a significant increase in fluorescence emission.[8]
Materials:
-
Recombinant human tau protein (full-length or a fragment such as K18, the microtubule-binding domain).
-
Aggregation inducer (e.g., heparin).
-
Thioflavin T (ThT).
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4).
-
This compound and other test compounds.
-
96-well black microplates.
-
Plate reader with fluorescence detection capabilities.
Protocol:
-
Prepare a stock solution of recombinant tau protein in the assay buffer. The final concentration in the assay typically ranges from 2 to 20 µM.[2]
-
Prepare stock solutions of this compound and control inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the tau protein solution.
-
Add the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Add the aggregation inducer (e.g., heparin) to initiate aggregation.
-
Add ThT to a final concentration of approximately 10-20 µM.
-
Seal the plate and incubate at 37°C with continuous shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) using an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-510 nm.[7]
-
Plot the fluorescence intensity against time to generate aggregation curves.
-
The percentage of inhibition can be calculated from the final fluorescence values, and the IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-based assays provide a more physiologically relevant environment to study tau aggregation and the effects of inhibitors. These assays often use cell lines that overexpress a fragment of tau, which then forms intracellular aggregates.[2]
Materials:
-
A suitable cell line, such as human neuroblastoma SH-SY5Y or mouse neuroblastoma N2a cells, engineered to express a pro-aggregating form of tau (e.g., the repeat domain with a pathogenic mutation).
-
Cell culture medium and supplements.
-
This compound and control compounds.
-
Thioflavin S (ThS) or a specific antibody for staining tau aggregates.
-
Fluorescence microscope.
Protocol:
-
Culture the cells in a suitable format (e.g., 96-well plates).
-
Induce the expression of the tau fragment if using an inducible system.
-
Treat the cells with various concentrations of this compound or control compounds.
-
Incubate the cells for a sufficient period to allow for tau aggregation (typically 24-72 hours).
-
Fix the cells and permeabilize them.
-
Stain the cells with Thioflavin S or an anti-tau aggregate antibody.
-
Visualize the cells using a fluorescence microscope and quantify the number and intensity of tau aggregates.
-
Determine the effect of the compound on reducing the intracellular tau aggregation.
Visualizing Experimental Workflows and Pathways
Caption: Workflow for the in vitro Thioflavin T tau aggregation assay.
Caption: Hypothesized inhibition of the tau aggregation cascade.
Conclusion
While specific performance data for this compound as a tau aggregation inhibitor is yet to be published, its classification as a β-nitrostyrene derivative suggests it may possess relevant biological activity. The provided comparative data for established inhibitors and detailed experimental protocols offer a robust framework for researchers to systematically evaluate its potential. The Thioflavin T and cell-based assays are critical first steps in determining the efficacy of this and other novel compounds in the pursuit of effective therapeutics for Alzheimer's disease and related tauopathies. Further structure-activity relationship studies within the β-nitrostyrene class could also provide valuable insights into the molecular features required for potent tau aggregation inhibition.[9]
References
- 1. Structure and mechanism of action of tau aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Small Molecule Inhibitors of Tau Aggregation by Targeting Monomeric Tau As a Potential Therapeutic Approach for Tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of tau fibrillization in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel peptide‐based tau aggregation inhibitor as a potential therapeutic for Alzheimer's disease and other tauopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. High Throughput Screening for Small Molecule Inhibitors of Heparin-induced Tau Fibril Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alliedacademies.org [alliedacademies.org]
A Comparative Analysis of Experimental Data for (E)-4-(2-Nitrovinyl)benzonitrile Against Literature Values
For Immediate Release
This guide provides a comprehensive cross-reference of experimental data for (E)-4-(2-Nitrovinyl)benzonitrile, comparing it with established literature values for analogous compounds. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by presenting a clear comparison of spectroscopic and physical data.
Summary of Physical and Spectroscopic Data
The following tables summarize the key experimental and literature data for this compound and related compounds.
Table 1: Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₉H₆N₂O₂ | 174.16[1] | 182-184[2] |
| Benzonitrile | C₇H₅N | 103.12 | -13 |
| 4-Nitrobenzonitrile | C₇H₄N₂O₂ | 148.12[3] | 147-149 |
Table 2: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ, ppm) and Coupling Constant (J, Hz) |
| This compound | 8.00 (d, J = 13.8 Hz, 1H), 7.76 (d, J = 8.4 Hz, 2H), 7.60 (d, J = 13.8 Hz, 1H), 7.49 (d, J = 8.4 Hz, 2H)[2] |
| Benzonitrile | 7.64 (d, J = 8.0 Hz, 2H), 7.60 (t, J = 8.0 Hz, 1H), 7.47 (t, J = 8.0 Hz, 2H)[4] |
| 4-Nitrobenzonitrile | 8.35 (d, J = 8.8 Hz, 2H), 7.89 (d, J = 8.8 Hz, 2H) |
Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)
| Compound | Chemical Shift (δ, ppm) |
| This compound | Data not available in the searched literature. |
| Benzonitrile | 132.6, 132.0, 128.9, 118.6, 112.2[4] |
| 4-Nitrobenzonitrile | 150.0, 133.4, 124.2, 118.2, 116.7 |
Table 4: Infrared (IR) Spectroscopic Data (cm⁻¹)
| Compound | Key Peaks (cm⁻¹) |
| This compound | Data not available in the searched literature. |
| Benzonitrile | 2229 (C≡N), 1599, 1491, 1448, 756, 688 |
| 4-Nitrobenzonitrile | 2232 (C≡N), 1607, 1528 (NO₂ asym), 1352 (NO₂ sym), 858[3] |
Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopic Data
| Compound | λmax (nm) |
| This compound | Data not available in the searched literature. |
| Benzonitrile | 224, 271[5] |
| 4-Nitrobenzonitrile | ~268[6] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via a Henry-Knoevenagel condensation reaction. A general procedure is as follows:
-
To a solution of 4-formylbenzonitrile (1 equivalent) in a suitable solvent such as acetic acid, add nitromethane (1.5-2 equivalents) and a catalyst, for example, ammonium acetate.
-
The reaction mixture is then heated to reflux for several hours.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.
Spectroscopic Characterization
Standard spectroscopic techniques are employed for the characterization of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectra are recorded on a spectrophotometer using a suitable solvent, such as ethanol or methanol.
-
Melting Point: The melting point is determined using a standard melting point apparatus.
Visualizations
Experimental Workflow for Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
References
- 1. trans-4-(2-Nitroethenyl)benzonitrile | C9H6N2O2 | CID 819894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Nitrobenzonitrile | C7H4N2O2 | CID 12090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. chem.latech.edu [chem.latech.edu]
- 6. spectrabase.com [spectrabase.com]
A DFT-Based Comparative Analysis of Reaction Pathways for (E)-4-(2-Nitrovinyl)benzonitrile
A detailed theoretical examination of the potential reaction pathways of (E)-4-(2-Nitrovinyl)benzonitrile, leveraging computational data from the closely related β-nitrostyrene as a model system. This guide provides researchers, scientists, and drug development professionals with insights into the anticipated reactivity and mechanistic profiles of this compound.
Due to a lack of specific experimental and computational studies on this compound, this analysis utilizes Density Functional Theory (DFT) data from studies on β-nitrostyrene. The strong electron-withdrawing nature of the para-cyano group in this compound is expected to significantly influence its reactivity compared to the unsubstituted β-nitrostyrene. This guide extrapolates the known reaction pathways of β-nitrostyrene to predict the behavior of its benzonitrile analogue, providing a foundational understanding for future experimental work.
Comparative Analysis of Reaction Energetics
The following table summarizes the key thermodynamic and kinetic data for plausible reaction pathways of β-nitrostyrene, which serves as a model for this compound. The presence of a para-cyano group is anticipated to further lower the activation energies for nucleophilic attack and enhance the stability of anionic intermediates.
| Reaction Pathway | Reactants | Product(s) | Key Intermediates/Transition States | Activation Energy (kcal/mol) | Reaction Energy (ΔG, kcal/mol) | Computational Method |
| [3+2] Cycloaddition | β-nitrostyrene + Benzonitrile Oxide | 4-nitro- and 5-nitro-substituted Δ²-isoxazolines | Asynchronous Transition State | Data not available in this format | Favors 4-nitro-substituted product | M062X/6-31+G(d)[1] |
| Electrochemical Reaction | β-nitrostyrene + Benzaldehyde | Four possible products (P1-P4) | Various intermediates and transition states | Route A2: -48.22, Route A1: 21.29 (Gas Phase) | P2: -233.40, P4: -82.13 (Gas Phase) | M06-2X/def2-TZVP[2][3] |
| Michael Addition | β-nitrostyrene + Triphenylphosphite | α-cyanophosphonates | Three proposed mechanistic routes | Data not available in this format | Data not available in this format | M062X/def2svp[4] |
Predicted Influence of the para-Cyano Group
The para-cyano group in this compound is a potent electron-withdrawing group. Its presence is expected to:
-
Enhance Electrophilicity: The β-carbon of the nitrovinyl group will be more electron-deficient, making it a more potent Michael acceptor for nucleophiles.
-
Stabilize Anionic Intermediates: The cyano group will stabilize any negative charge that develops on the aromatic ring through resonance and inductive effects, thereby lowering the energy of intermediates and transition states in nucleophilic addition reactions.
-
Influence Regioselectivity: In cycloaddition reactions, the electronic nature of the substituents plays a crucial role in determining the regiochemical outcome. The strong electron-withdrawing cyano group is likely to direct the regioselectivity of such reactions.
Key Reaction Pathways and Methodologies
[3+2] Cycloaddition Reactions
The reaction of β-nitrostyrene analogues with 1,3-dipoles like benzonitrile oxide is a well-studied pathway leading to the formation of isoxazolines.[1][5][6]
Experimental Protocol: Computational Details for [3+2] Cycloaddition
All calculations are typically performed using a DFT method, such as M062X, with a basis set like 6-31+G(d).[1] The geometries of reactants, transition states, and products are fully optimized. The nature of the stationary points is confirmed by frequency calculations, where transition states are characterized by a single imaginary frequency. Solvent effects can be modeled using a polarizable continuum model (PCM).[1]
Caption: Proposed [3+2] cycloaddition pathway.
Michael Addition Reactions
As a strong Michael acceptor, this compound is expected to readily undergo conjugate addition with a variety of nucleophiles.
Experimental Protocol: Computational Details for Michael Addition
DFT calculations, for instance at the M06-2X/def2-TZVP level of theory, are employed to investigate the reaction mechanism.[2][3] This involves locating the geometries of reactants, intermediates, transition states, and products. The intrinsic reaction coordinate (IRC) is often calculated to confirm that the transition states connect the correct reactants and products.
Caption: Generalized Michael addition pathway.
Experimental Workflow for DFT Analysis
The following diagram outlines a typical workflow for the DFT analysis of a reaction pathway.
Caption: Typical workflow for DFT analysis.
This guide provides a theoretical framework for understanding the reactivity of this compound based on established DFT studies of analogous compounds. The predictions made herein can serve as a valuable starting point for designing and interpreting experimental investigations into the reaction pathways of this and related molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A mechanistic Study of the electrochemical reaction between nitrostyrene and benzaldehyde; DFT calculations on all poss… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A DFT computational study of the molecular mechanism of [3 + 2] cycloaddition reactions between nitroethene and benzonitrile N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (E)-4-(2-Nitrovinyl)benzonitrile: A Comprehensive Guide for Laboratory Professionals
Researchers and scientists handling (E)-4-(2-Nitrovinyl)benzonitrile must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, emphasizing safe handling practices and regulatory compliance.
This compound , a nitro compound and a nitrile, requires careful management as hazardous waste. Improper disposal can lead to chemical reactions, environmental contamination, and potential health hazards. Therefore, it is imperative to follow the guidelines outlined below.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn. This includes:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[1]
-
Hand Protection: Use appropriate chemical-resistant gloves, such as nitrile gloves.[1][2] Always inspect gloves before use and dispose of them properly after handling the chemical.[1]
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[1][3] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4]
-
Protective Clothing: A lab coat or other protective clothing is essential to prevent skin contact.[1]
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to treat it as hazardous chemical waste. Do not attempt to neutralize or dispose of this compound down the drain.
-
Containerization:
-
Keep the compound in its original, clearly labeled container whenever possible.
-
If transferring to a new container, ensure it is compatible, properly sealed, and clearly labeled with the chemical name and associated hazards.
-
Do not mix this compound with other waste chemicals to prevent potentially dangerous reactions.[5]
-
-
Waste Collection:
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[1]
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) if available, or detailed information about the chemical's composition and hazards.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[8][9]
-
Spill Management
In the event of a spill, immediate action is crucial to mitigate risks:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[1][4] Avoid creating dust.[1] For liquid spills, use an inert absorbent material to contain and collect the waste.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Personal Protective Equipment | Safety goggles/face shield, chemical-resistant gloves, lab coat, respirator (if needed) | [1][3][4] |
| Storage | Tightly closed container in a dry, cool, well-ventilated area away from incompatibles. | [6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [4][6][7] |
| Spill Cleanup | Sweep up solid, use inert absorbent for liquid. Avoid dust. | [1][4] |
| Primary Disposal Method | Collection by a licensed hazardous waste disposal company. | [1] |
| Drain Disposal | Strictly Prohibited. | [10] |
Experimental Protocols Cited
This guide is based on established safety protocols for handling and disposing of hazardous chemicals. Specific experimental protocols for the neutralization or chemical destruction of this compound are not recommended for on-site laboratory procedures due to the potential for hazardous reactions and byproducts. The recommended protocol is the administrative procedure of segregation, proper labeling, and professional disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. polycarbin.com [polycarbin.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. cdn.chemservice.com [cdn.chemservice.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling (E)-4-(2-Nitrovinyl)benzonitrile
Essential Safety and Handling Guide for (E)-4-(2-Nitrovinyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for handling this compound (CAS No: 5153-73-1). Adherence to these guidelines is essential for ensuring personnel safety and minimizing environmental impact. This compound is classified as an acute toxicant and requires careful handling in a controlled laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is harmful if swallowed, inhaled, or in contact with skin[1]. The presence of a nitro group suggests potential explosive properties[2]. Therefore, a multi-layered approach to safety, combining engineering controls with appropriate PPE, is mandatory.
Summary of Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory and conform to EN 166 or OSHA 29 CFR 1910.133 standards. |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation. |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for short-term protection. Always inspect gloves for integrity before each use and change them immediately upon contamination. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned. |
| Respiratory Protection | Dust mask or respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or if working outside of a fume hood. |
Operational Plan for Safe Handling
A systematic approach is crucial when working with this compound, which is a yellow crystalline solid soluble in organic solvents[2].
1. Preparation and Engineering Controls:
-
All handling of this compound powder should occur within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and a safety shower are readily accessible.
2. Weighing and Transfer:
-
Conduct all weighing and transfer operations within a fume hood to contain any dust.
-
Use anti-static tools and equipment where appropriate.
-
Avoid the formation of dust during handling.
3. During the Experiment:
-
Keep all containers with this compound clearly labeled.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.
4. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area[3].
-
Store away from incompatible materials such as strong oxidizing agents and strong acids[4][5].
Emergency Procedures
Spill Management Protocol:
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Don PPE: Put on the appropriate PPE, including respiratory protection.
-
Contain the Spill: For a solid spill, carefully sweep up the material and place it into a labeled, sealed container for hazardous waste. Avoid actions that could generate dust. For a solution, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Collection:
-
Collect waste material, including contaminated PPE and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
Do not mix this waste with other chemical waste streams.
2. Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated hazardous waste storage area away from incompatible materials.
3. Final Disposal:
-
Arrange for disposal by a licensed professional waste disposal service.
-
The recommended method of disposal is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber[6][7].
Visual Workflow for Safe Handling
Caption: Logical workflow for the safe handling of this compound.
References
- 1. trans-4-(2-Nitroethenyl)benzonitrile | C9H6N2O2 | CID 819894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cas 3156-42-1,4-{2-nitrovinyl}benzonitrile | lookchem [lookchem.com]
- 3. 5153-73-1|this compound|BLD Pharm [bldpharm.com]
- 4. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 5. nj.gov [nj.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
